3-Ethoxycyclohexene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
51122-94-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-ethoxycyclohexene |
InChI |
InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
DOSFUALYLORAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
3-Ethoxycyclohexene: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Ethoxycyclohexene. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C8H14O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 51122-94-2 | PubChem[1] |
| SMILES | CCOC1CCCC=C1 | PubChem[1] |
| InChI | InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3 | PubChem[1] |
| InChIKey | DOSFUALYLORAFN-UHFFFAOYSA-N | PubChem[1] |
Chemical Structure
The structure of this compound consists of a cyclohexene ring substituted with an ethoxy group at the third carbon atom. The presence of the double bond in the cyclohexene ring and the ether linkage are the key functional groups that dictate its chemical reactivity.
Experimental Protocols: Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, based on established principles of organic synthesis, a plausible route for its preparation is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide.
Proposed Synthesis of this compound via Williamson Ether Synthesis
This proposed protocol outlines the synthesis of this compound from 3-bromocyclohexene and sodium ethoxide.
Materials:
-
3-bromocyclohexene
-
Sodium ethoxide
-
Anhydrous ethanol (solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (drying agent)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromocyclohexene in anhydrous ethanol.
-
Addition of Alkoxide: To the stirred solution, add a stoichiometric equivalent of sodium ethoxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
Logical Relationships in Synthesis
The following diagram illustrates the proposed Williamson ether synthesis for this compound.
Caption: Proposed synthesis of this compound.
Signaling Pathways and Biological Activity
There is no information available in the searched literature to suggest that this compound is involved in any biological signaling pathways. As a relatively simple organic molecule, it is not expected to have specific interactions with biological receptors or signaling cascades unless it serves as a precursor or metabolite in a specific biological context, for which there is currently no evidence. Further research would be required to investigate any potential biological activity.
References
Synthesis and Characterization of 3-Ethoxycyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-ethoxycyclohexene, a valuable intermediate in organic synthesis. The document details a feasible synthetic pathway, outlines experimental protocols, and presents expected characterization data in a structured format.
Introduction
This compound is an enol ether that serves as a versatile building block in the synthesis of various organic molecules. Its reactivity, driven by the electron-rich double bond and the ether linkage, makes it a key intermediate in the development of novel compounds, including potential pharmaceutical agents. This guide outlines a practical synthetic approach and the necessary analytical techniques for its characterization.
Synthesis of this compound
A reliable method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this proposed pathway, 3-bromocyclohexene is treated with sodium ethoxide. The starting material, 3-bromocyclohexene, can be prepared from cyclohexene via allylic bromination.
Synthesis Pathway
Caption: Proposed two-step synthesis of this compound from cyclohexene.
Experimental Protocols
Step 1: Synthesis of 3-Bromocyclohexene from Cyclohexene [1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 eq) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide which floats.
-
Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Filter off the succinimide.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 3-bromocyclohexene can be purified by vacuum distillation.
Step 2: Synthesis of this compound from 3-Bromocyclohexene
-
Preparation of Sodium Ethoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.05 eq) in anhydrous ethanol to prepare sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 3-bromocyclohexene (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be gently heated to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound should be purified by fractional distillation under reduced pressure.
Characterization of this compound
Due to the lack of specific experimental data in the literature for this compound, the following tables summarize the expected physical and spectroscopic properties based on its chemical structure and data from analogous compounds.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [3] |
| Appearance | Colorless liquid |
| Boiling Point | Expected to be in the range of 140-160 °C at atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., ether, chloroform, ethanol). Insoluble in water. |
Spectroscopic Data
Table 1: Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.7 - 5.9 | m | 2H | -CH=CH- |
| ~ 4.0 - 4.2 | m | 1H | -O-CH- |
| ~ 3.5 | q | 2H | -O-CH₂-CH₃ |
| ~ 1.8 - 2.2 | m | 4H | Allylic and other CH₂ |
| ~ 1.5 - 1.7 | m | 2H | CH₂ |
| ~ 1.2 | t | 3H | -O-CH₂-CH₃ |
Table 2: Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 125 - 135 | -CH=CH- |
| ~ 70 - 80 | -O-CH- |
| ~ 60 - 70 | -O-CH₂-CH₃ |
| ~ 20 - 40 | Cyclohexene CH₂ |
| ~ 15 | -O-CH₂-CH₃ |
Table 3: Expected IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3020 - 3080 | =C-H stretch |
| ~ 2850 - 2960 | C-H stretch (sp³) |
| ~ 1640 - 1680 | C=C stretch |
| ~ 1050 - 1150 | C-O-C stretch (ether) |
Table 4: Expected Mass Spectrometry Data
| m/z Ratio | Assignment |
| 126 | Molecular ion [M]⁺ |
| 97 | Loss of ethoxy radical (•OCH₂CH₃) |
| 81 | Cyclohexenyl cation |
| 79 | Loss of ethyl group and water from molecular ion |
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Overall workflow for the synthesis and characterization of this compound.
Caption: Logical relationship of characterization techniques for structural confirmation.
Safety Considerations
-
Cyclohexene: Flammable and harmful if inhaled.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant.
-
Carbon Tetrachloride (CCl₄): Toxic and carcinogenic. Handle in a well-ventilated fume hood.
-
Sodium Metal: Highly reactive with water. Handle with care under an inert atmosphere.
-
Ethanol: Flammable.
-
Diethyl Ether: Extremely flammable.
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed two-step synthesis via allylic bromination followed by a Williamson ether synthesis is a robust and scalable method. The expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized product. This information is intended to facilitate the work of researchers and professionals in the fields of organic synthesis and drug development.
References
Spectroscopic Data of 3-Ethoxycyclohexene: A Technical Guide
An In-depth Analysis of Predicted NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-ethoxycyclohexene. Due to the limited availability of experimental spectra for this specific compound, this document focuses on predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is presented to assist researchers and professionals in the fields of chemistry and drug development in the potential identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values have been estimated based on the analysis of its chemical structure and comparison with known spectroscopic data for analogous compounds containing similar functional groups (ethers and alkenes).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |
| ~5.8 - 5.6 | m | 2H | Vinylic Protons (H-1, H-2) |
| ~4.0 - 3.8 | m | 1H | Methine Proton (H-3) |
| ~3.5 - 3.3 | q | 2H | Methylene Protons (-OCH₂CH₃) |
| ~2.2 - 1.5 | m | 6H | Allylic and Aliphatic Protons (H-4, H-5, H-6) |
| ~1.2 | t | 3H | Methyl Protons (-OCH₂CH₃) |
Predicted for a solution in a standard deuterated solvent (e.g., CDCl₃).
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon | Assignment |
| ~130 - 125 | C | Vinylic Carbons (C-1, C-2) |
| ~75 - 70 | C | Methine Carbon (C-3) |
| ~65 - 60 | C | Methylene Carbon (-OCH₂CH₃) |
| ~30 - 20 | C | Aliphatic Carbons (C-4, C-5, C-6) |
| ~15 | C | Methyl Carbon (-OCH₂CH₃) |
Predicted for a solution in a standard deuterated solvent (e.g., CDCl₃).
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3100 - 3000 | Medium | =C-H | Stretching |
| ~3000 - 2850 | Strong | C-H | Stretching |
| ~1660 - 1640 | Medium | C=C | Stretching |
| ~1200 - 1050 | Strong | C-O | Stretching |
Predicted for a neat liquid sample.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 97 | High | [M - C₂H₅]⁺ |
| 81 | High | [C₆H₉]⁺ (Loss of ethoxy radical) |
| 53 | Moderate | [C₄H₅]⁺ |
Predicted for electron ionization (EI) mass spectrometry.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited if this were based on experimental data. These protocols are standard procedures for the spectroscopic analysis of liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the liquid sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing. The solution is then transferred to a clean, dry 5 mm NMR tube.
-
Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds between scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, a drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[2][3][4] The plates are then pressed together to form a thin film.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid, a small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
-
Ionization: Electron ionization (EI) is a common method for volatile organic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the correlation between its structure and predicted spectroscopic signals.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Physical properties of 3-Ethoxycyclohexene (boiling point, density)
An in-depth search of publicly available chemical databases and scientific literature did not yield specific experimental data for the boiling point and density of 3-Ethoxycyclohexene. While information is available for structurally related isomers and derivatives, these values cannot be accurately extrapolated to this compound due to differences in molecular structure that influence physical properties.
Computational estimations for some properties of this compound are available in databases such as PubChem; however, these are theoretical predictions and have not been experimentally verified.
For researchers, scientists, and drug development professionals requiring precise physical property data for this compound, experimental determination would be necessary. Standard methodologies for determining boiling point and density are outlined below.
Experimental Protocols for Determination of Physical Properties
Should a sample of this compound be available, the following standard laboratory procedures would be employed to determine its boiling point and density.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and precise method for this determination is distillation.
Methodology:
-
Apparatus Setup: A standard distillation apparatus would be assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: The sample of this compound would be placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask would be gently heated.
-
Temperature Reading: The temperature is monitored as the vapor rises and surrounds the thermometer bulb. The boiling point is recorded as the stable temperature at which the liquid is actively boiling and condensing.
-
Pressure Correction: The atmospheric pressure is recorded at the time of the experiment, and the observed boiling point is corrected to the standard pressure of 1 atmosphere (101.3 kPa) if necessary.
Density Determination
Density is the mass of a substance per unit volume. It is typically measured at a specific temperature, as density is temperature-dependent.
Methodology:
-
Apparatus: A pycnometer, a specialized flask of a known volume, is used for precise density measurements. An analytical balance is also required.
-
Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.
-
Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.
-
Temperature Control: The temperature of the sample is recorded, as density varies with temperature.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.
Logical Workflow for Physical Property Determination
The logical progression for obtaining the required physical data for this compound is outlined in the following diagram.
Caption: Logical workflow for the experimental determination of physical properties.
Due to the absence of specific data for this compound, a comprehensive technical guide with comparative data tables and signaling pathways as requested cannot be provided at this time. The information presented serves as a guide for the experimental determination of the required physical properties.
3-Ethoxycyclohexene CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxycyclohexene, a cyclic enol ether of interest in synthetic organic chemistry. Due to the limited availability of specific literature on this compound, this document leverages established principles of enol ether and allylic ether chemistry to present its core properties, potential synthetic routes, characteristic reactions, and spectroscopic signatures. All quantitative data is summarized for clarity, and proposed experimental workflows are detailed. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a cyclic organic compound featuring both an ether and an alkene functional group. Its chemical structure and key identifiers are presented below.
| Identifier | Value | Source |
| CAS Number | 51122-94-2 | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Canonical SMILES | CCOC1CCCC=C1 | [1] |
| InChI Key | DOSFUALYLORAFN-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The following table summarizes key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 126.104465066 Da | [1] |
| XLogP3 | 1.9 | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Complexity | 96.7 | [1] |
Potential Synthetic Routes
While specific literature detailing the synthesis of this compound is scarce, a plausible and illustrative experimental protocol can be devised based on the well-established Williamson ether synthesis, adapted for an allylic alcohol precursor.
Illustrative Synthesis from 2-Cyclohexen-1-ol
Principle: This method involves the deprotonation of the allylic alcohol, 2-cyclohexen-1-ol, with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
2-Cyclohexen-1-ol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) as the solvent
-
Ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br)
-
-
Procedure: a. Under a nitrogen atmosphere, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in the reaction flask. b. A solution of 2-cyclohexen-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. c. The reaction mixture is allowed to warm to room temperature and stirred for one hour to ensure complete formation of the sodium alkoxide. d. Ethyl iodide (1.2 equivalents) is then added dropwise to the reaction mixture. e. The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. f. Upon completion, the reaction is carefully quenched by the slow addition of water. g. The aqueous layer is extracted with diethyl ether. h. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield this compound.
Caption: Illustrative workflow for the synthesis of this compound.
Characteristic Reactions
As a cyclic enol ether, this compound is expected to undergo reactions characteristic of its alkene and ether functionalities. The electron-donating nature of the ethoxy group activates the double bond towards electrophilic attack.
Acid-Catalyzed Hydrolysis
Principle: In the presence of an acid catalyst and water, enol ethers are readily hydrolyzed to form a ketone or aldehyde and the corresponding alcohol. For this compound, this would yield 3-hydroxycyclohexanone, which would likely tautomerize to cyclohexan-1,3-dione.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
This compound
-
Acetone/Water solvent mixture
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as a catalyst
-
-
Procedure: a. This compound is dissolved in an acetone/water mixture. b. A catalytic amount of dilute acid is added to the solution. c. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC or gas chromatography (GC). d. Upon completion, the reaction is neutralized with a mild base (e.g., sodium bicarbonate solution). e. The acetone is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). f. The combined organic extracts are dried, filtered, and concentrated to yield the crude product.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Potential Applications in Drug Development and Organic Synthesis
While specific applications of this compound in drug development are not documented, its structural motifs are relevant. Enol ethers are valuable intermediates in organic synthesis. They can serve as protecting groups for alcohols, participate in cycloaddition reactions, and act as precursors for various functional groups. The cyclohexene scaffold is a common feature in many pharmaceutical agents.
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | - Signals in the vinylic region (δ 5.5-6.0 ppm) for the C=C-H protons.- A multiplet around δ 3.5-4.0 ppm for the -O-CH- proton.- A quartet around δ 3.4-3.6 ppm for the -O-CH₂-CH₃ protons.- A triplet around δ 1.1-1.3 ppm for the -O-CH₂-CH₃ protons.- Signals in the aliphatic region (δ 1.5-2.5 ppm) for the cyclohexene ring protons. |
| ¹³C NMR | - Signals in the vinylic region (δ 120-140 ppm) for the C=C carbons.- A signal around δ 70-80 ppm for the -O-C- carbon.- A signal around δ 60-70 ppm for the -O-CH₂- carbon.- A signal around δ 15 ppm for the -CH₃ carbon.- Signals in the aliphatic region (δ 20-40 ppm) for the other cyclohexene ring carbons. |
| IR Spectroscopy | - A C=C stretch around 1650 cm⁻¹.- A C-O-C stretch around 1100-1200 cm⁻¹.- C-H stretches for sp² and sp³ hybridized carbons. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 126.- Fragmentation patterns corresponding to the loss of the ethoxy group or cleavage of the cyclohexene ring. |
Safety and Handling
Specific safety data for this compound is not available. However, based on the related compound 3-Ethoxy-2-cyclohexen-1-one, the following general precautions should be taken:
-
Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[2][3]
-
Handling: Handle in a well-ventilated area. Avoid ingestion and inhalation.[2][3]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Refrigeration is recommended.[2][3]
-
Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing fires. Keep away from heat and sources of ignition.[2][3]
Disclaimer: This technical guide is intended for informational purposes only and is based on established chemical principles due to the limited availability of specific data for this compound. All laboratory work should be conducted with a thorough risk assessment and adherence to appropriate safety protocols.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Ethoxycyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxycyclohexene is a cyclic vinyl ether of interest in organic synthesis and as a potential intermediate in drug development. This guide provides a comprehensive overview of its reactivity and stability, drawing upon established principles of vinyl ether and cyclohexene chemistry. Due to the limited availability of direct experimental data for this compound, this document extrapolates from closely related analogues to present a predictive analysis of its chemical behavior. Key areas covered include its synthesis, susceptibility to acid-catalyzed hydrolysis, oxidation, thermal degradation, and photodegradation. Detailed experimental protocols for analogous systems are provided to guide laboratory investigations.
Introduction
This compound (C8H14O) is an unsaturated cyclic ether.[1] Its structure, featuring both a nucleophilic double bond and an ether linkage, dictates its chemical reactivity. The vinyl ether moiety is particularly susceptible to electrophilic attack, especially protonation under acidic conditions, leading to hydrolysis. The cyclohexene ring, with its allylic hydrogens, is prone to oxidation and radical-mediated reactions. Understanding these reactivity patterns is crucial for its application in multi-step syntheses and for assessing its stability as a drug intermediate.
Synthesis of this compound
A common route for the synthesis of 3-alkoxycyclohexenes involves the reaction of a suitable precursor, such as 3-chlorocyclohexene, with a sodium alkoxide.
Synthesis via Nucleophilic Substitution
A plausible synthetic route to this compound is the Williamson ether synthesis, reacting 3-chlorocyclohexene with sodium ethoxide.
Reaction:
Experimental Protocol: Synthesis of this compound from 3-Chlorocyclohexene (Representative)
This protocol is adapted from general procedures for Williamson ether synthesis involving allylic halides.
Materials:
-
3-Chlorocyclohexene
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add 3-chlorocyclohexene dropwise to the stirred solution via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Reactivity of this compound
Acid-Catalyzed Hydrolysis
Vinyl ethers are highly susceptible to acid-catalyzed hydrolysis, which proceeds via a rate-determining protonation of the β-carbon of the double bond to form a stabilized carbocation intermediate.[2][3][4] This is followed by the rapid addition of water and subsequent loss of ethanol to yield 3-hydroxycyclohexanone, which is in equilibrium with its tautomer, cyclohexan-1,3-dione.
Quantitative Data (Analogous Systems):
| Compound | Catalyst | k (M⁻¹s⁻¹) | Temperature (°C) | Reference |
| 4-Methoxy-1,2-dihydronaphthalene | H₃O⁺ | 3.39 | 25 | [5] |
| Ethyl vinyl ether | H₃O⁺ | - | 25 | [4] |
Oxidation
The double bond and allylic C-H bonds in this compound are susceptible to oxidation. The reaction products will depend on the oxidant and reaction conditions used.
3.2.1. Epoxidation:
Peroxy acids can epoxidize the double bond to form 3-ethoxy-7-oxabicyclo[4.1.0]heptane.
3.2.2. Allylic Oxidation:
Oxidants such as chromium(VI) oxide can lead to allylic oxidation, forming 3-ethoxycyclohex-2-en-1-one and 3-ethoxycyclohex-2-en-1-ol.[6]
3.2.3. Oxidative Cleavage:
Stronger oxidizing agents like ozone or potassium permanganate can cleave the double bond, leading to the formation of dicarbonyl compounds.
Quantitative Data (Analogous Systems):
Second-order rate constants for the oxidation of cyclohexene with various manganese(IV)-oxo species have been reported.[7]
| Oxidant | k₂ (M⁻¹s⁻¹) | Temperature (K) | Reference |
| Mn(IV)-oxo species 1 | 4.6(1) x 10⁻¹ | 298 | [7] |
| Mn(IV)-oxo species 2 | 2.5(3) x 10⁻² | 298 | [7] |
| Mn(IV)-oxo species 3 | 6.5(5) x 10⁻³ | 298 | [7] |
Stability of this compound
The stability of this compound is influenced by temperature, light, and the presence of acidic or oxidizing agents.
Thermal Stability
Based on studies of cyclohexene, the thermal decomposition of this compound is expected to occur at elevated temperatures, likely proceeding through a retro-Diels-Alder reaction to yield 1-ethoxy-1,3-butadiene and ethene. The C-O bond of the ether is generally more stable than the C-C bonds of the ring at high temperatures.[8][9][10][11]
Quantitative Data (Analogous Systems):
The thermal decomposition of cyclohexene has been studied, and the rate can be expressed using the Arrhenius equation.[8]
| Reaction | A (s⁻¹) | Ea (kJ/mol) | Temperature Range (K) | Reference |
| Cyclohexene → 1,3-butadiene + ethene | 3.68 x 10¹⁴ | 262.4 | 1092–1361 | [8] |
Photochemical Stability
Exposure to ultraviolet (UV) radiation can induce photochemical reactions in alkenes.[12] For this compound, this could involve cis-trans isomerization of the double bond (leading to a highly strained trans-isomer within the six-membered ring), or radical reactions. The ether linkage is generally more stable to photolysis than the alkene.
Potential Photodegradation Pathways:
-
Cis-trans isomerization: Followed by rapid reaction of the strained trans-isomer.
-
Radical addition: Initiation by UV light can lead to radical-chain reactions, especially in the presence of radical initiators or oxygen.
-
Photooxidation: In the presence of oxygen and a photosensitizer, singlet oxygen can be generated, which can react with the alkene via an ene reaction to form allylic hydroperoxides.
Stability in Pharmaceutical Formulations
The primary stability concern for this compound in a pharmaceutical context would be its hydrolysis under acidic conditions. Therefore, formulation at a neutral or slightly basic pH would be critical to prevent degradation. Oxidative degradation could also be a concern, necessitating the inclusion of antioxidants and protection from light.
Experimental Protocol: Stability Testing (General Guidance)
This protocol is based on ICH guidelines for stability testing of new drug substances.[13][14]
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials and Equipment:
-
This compound (at least three batches)
-
Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS) for purity and degradation product analysis.
Procedure:
-
Sample Preparation: Package samples of this compound in containers that simulate the proposed storage and distribution packaging.
-
Long-Term Testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Photostability Testing: Expose samples to a light source according to ICH Q1B guidelines.[15] Include dark controls to differentiate between thermal and light-induced degradation.
-
Analysis: At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), analyze the samples for appearance, assay of this compound, and the presence of degradation products.
-
Data Evaluation: Evaluate any changes in the physical and chemical properties of the substance. Identify and quantify any degradation products.
Conclusion
This compound is a reactive molecule with stability that is highly dependent on environmental conditions. Its vinyl ether functionality makes it particularly susceptible to acid-catalyzed hydrolysis, a key consideration for its use in synthesis and as a drug intermediate. The double bond and allylic positions are also sites of potential oxidative degradation. Thermal and photochemical instability are additional factors that must be managed. While specific quantitative data for this compound is limited, the known reactivity of analogous vinyl ethers and cyclohexene derivatives provides a strong basis for predicting its behavior and for designing appropriate handling, storage, and formulation strategies. Further experimental investigation is warranted to precisely quantify the reaction kinetics and degradation profiles of this compound.
References
- 1. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 2. guidechem.com [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-CHLOROCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 8. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. Synthesis of Cyclohexene by the Chlorocyclohexane Method - Dissertation [m.dissertationtopic.net]
- 11. Solved Treatment of 3-chloro-2-cyclohexenone with sodium | Chegg.com [chegg.com]
- 12. Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. database.ich.org [database.ich.org]
Navigating the Uncharted Territory of 3-Ethoxycyclohexene: A Technical Guide to Safety, Handling, and Storage
This technical guide offers a detailed overview of the presumed safety, handling, and storage guidelines for 3-Ethoxycyclohexene, tailored for a scientific audience. The content is structured to provide actionable information, facilitate risk mitigation, and ensure the safe and compliant use of this compound in a laboratory setting.
Physicochemical and Toxicological Profile
Due to the absence of a specific SDS for this compound, the following tables summarize the available computed data from PubChem for this compound and experimental data for the related compound, 3-Ethoxy-2-cyclohexen-1-one. This comparative approach allows for an informed, albeit cautious, estimation of its properties.
Table 1: Physical and Chemical Properties
| Property | This compound (Computed)[1] | 3-Ethoxy-2-cyclohexen-1-one (Experimental)[2][3] |
| Molecular Formula | C₈H₁₄O | C₈H₁₂O₂ |
| Molecular Weight | 126.20 g/mol | 140.18 g/mol |
| Appearance | Not Available | Light yellow liquid |
| Boiling Point | Not Available | 76 - 78 °C @ 1 mmHg |
| Flash Point | Not Available | 107 °C |
| Specific Gravity | Not Available | 1.040 |
| Solubility | Not Available | No information available |
| Vapor Pressure | Not Available | No information available |
| Vapor Density | Not Available | No information available |
Table 2: Toxicological Data (Based on 3-Ethoxy-2-cyclohexen-1-one)
| Endpoint | Value | Species | Route | Source |
| Acute Toxicity | No data available | - | - | [2] |
| Skin Corrosion/Irritation | No data available | - | - | [2] |
| Serious Eye Damage/Irritation | No data available | - | - | [2] |
| Respiratory or Skin Sensitization | No data available | - | - | [2] |
| Germ Cell Mutagenicity | No data available | - | - | [2] |
| Carcinogenicity | No data available | - | - | [2] |
| Reproductive Toxicity | No data available | - | - | [2] |
| Specific Target Organ Toxicity (Single Exposure) | No data available | - | - | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - | - | [2] |
| Aspiration Hazard | No data available | - | - | [2] |
Note: The complete toxicological profile of this compound is unknown. As a precaution, it should be handled as a potentially hazardous substance.
Experimental Protocols: General Handling and Emergency Procedures
Given the data gap, the following experimental protocols are based on general best practices for handling flammable organic liquids and ethers, which are known to potentially form explosive peroxides.
Standard Handling Protocol
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment specific to the planned experiment, considering the quantities used, potential for aerosol generation, and reaction conditions.
-
Ventilation: All handling of this compound must be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of inhalation and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Dispensing: Use a calibrated pipette or a syringe for transferring the liquid. Avoid pouring directly from the storage container to minimize the risk of spills and vapor release.
-
Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Emergency Spill Response Protocol
-
Evacuation: In the event of a large spill, immediately evacuate the area and alert others.
-
Ventilation: Ensure the area is well-ventilated to disperse vapors.
-
Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report all spills to the laboratory supervisor and the institutional safety office.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key logical workflows for the safe handling and emergency response related to this compound.
References
The Synthetic Potential of 3-Ethoxycyclohexene: A Versatile Building Block in Organic Chemistry
For Immediate Release
[City, State] – 3-Ethoxycyclohexene, a cyclic enol ether, is emerging as a versatile and valuable building block in modern organic synthesis. Its unique structural features, combining a reactive double bond and a masked carbonyl group, offer a gateway to a diverse array of functionalized cyclohexene and cyclohexane derivatives. This technical guide provides an in-depth overview of the potential applications of this compound for researchers, scientists, and professionals in drug development, highlighting its utility in key synthetic transformations.
While extensive literature on the specific applications of this compound is still developing, its reactivity can be predicted based on the well-established chemistry of cyclic enol ethers and substituted cyclohexenes. This guide will explore its potential in fundamental reactions such as cycloadditions, epoxidations, hydroborations, and palladium-catalyzed cross-coupling reactions, providing a framework for its strategic implementation in synthetic design.
Core Reactivity and Synthetic Potential
This compound's reactivity is primarily dictated by two key functional groups: the electron-rich carbon-carbon double bond and the enol ether moiety. The double bond is susceptible to a variety of electrophilic additions and cycloaddition reactions, while the enol ether can be hydrolyzed under acidic conditions to reveal a cyclohexanone carbonyl group. This latent carbonyl functionality allows for a wide range of subsequent transformations.
A conceptual workflow for the utilization of this compound is outlined below:
Caption: Synthetic pathways for this compound.
Key Synthetic Applications
Cycloaddition Reactions
As a substituted alkene, this compound can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The electron-donating nature of the ethoxy group may influence the reactivity and regioselectivity of the cycloaddition, offering a route to highly substituted bicyclic systems. Subsequent hydrolysis of the enol ether in the adduct would unmask a ketone, providing a versatile handle for further functionalization.
Epoxidation
The double bond of this compound can be readily epoxidized using various reagents such as peroxy acids (e.g., m-CPBA) or dioxiranes. This reaction would yield an ethoxy-substituted cyclohexene oxide. The stereochemical outcome of this epoxidation can be influenced by the allylic ether group, potentially leading to diastereoselective transformations. The resulting epoxide is a valuable intermediate that can undergo nucleophilic ring-opening reactions to introduce a wide range of functional groups with defined stereochemistry.
A general workflow for the diastereoselective epoxidation and subsequent functionalization is depicted below:
Caption: Epoxidation and subsequent ring-opening.
Hydroboration-Oxidation
The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the double bond. This two-step process would yield a substituted cyclohexanol. The stereochemistry of the resulting alcohol and the adjacent ethoxy group would be influenced by the syn-addition of the borane across the double bond. This reaction offers a reliable method for the synthesis of specific diastereomers of ethoxy-substituted cyclohexanols.
Palladium-Catalyzed Allylic Functionalization
The allylic C-H bonds of this compound are potential sites for functionalization via transition metal catalysis. Palladium-catalyzed reactions, such as allylic alkylation, amination, or oxidation, could provide a direct route to a variety of 3-substituted-5-ethoxycyclohexenes. These reactions are often highly chemo- and regioselective, offering a powerful tool for the introduction of complexity.
Experimental Protocols (Hypothetical Examples)
While specific, rigorously tested protocols for this compound are not widely available in the literature, the following hypothetical procedures are based on established methodologies for similar substrates and serve as a starting point for experimental design.
Table 1: Hypothetical Reaction Parameters for the Functionalization of this compound
| Reaction Type | Reagents and Conditions | Expected Product | Potential Yield Range (%) |
| Epoxidation | m-CPBA (1.1 equiv), CH₂Cl₂, 0 °C to rt, 4 h | 3-Ethoxy-1,2-epoxycyclohexane | 70-90 |
| Hydroboration-Oxidation | 1. BH₃·THF (0.5 equiv), THF, 0 °C to rt, 2 h 2. H₂O₂, 3M NaOH, 0 °C to rt, 2 h | trans-3-Ethoxycyclohexan-1-ol | 65-85 |
| Acid-Catalyzed Hydrolysis | 1M HCl (aq), THF, rt, 6 h | 3-Ethoxycyclohexanone | 80-95 |
Experimental Protocol 1: Diastereoselective Epoxidation of this compound
-
To a stirred solution of this compound (1.0 equiv) in dichloromethane (0.1 M) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portionwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-ethoxy-1,2-epoxycyclohexane. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Future Outlook
This compound holds significant promise as a versatile building block in organic synthesis. Its ability to participate in a wide range of chemical transformations provides a foundation for the efficient construction of complex molecular architectures. Further research into the diastereoselective and enantioselective reactions of this substrate will undoubtedly expand its utility in the synthesis of natural products, pharmaceuticals, and advanced materials. The development of robust and scalable protocols for its various transformations will be crucial for unlocking its full potential in both academic and industrial settings.
A Technical Guide to 3-Ethoxycyclohexene and its Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexene ring is a prevalent scaffold in a multitude of biologically active compounds and natural products. Its conformational flexibility and the ability to be readily functionalized make it a valuable building block in medicinal chemistry. Among its various substituted forms, 3-ethoxycyclohexene presents an interesting, yet underexplored, core structure. The presence of the enol ether functionality suggests potential for diverse chemical transformations and the introduction of various pharmacophores. This technical guide provides a comprehensive literature review of this compound, its synthesis, and the known biological activities of related cyclohexene derivatives, offering insights into its potential for drug discovery and development. While direct studies on this compound derivatives are limited, this review extrapolates the potential applications based on the rich chemistry and pharmacology of the broader class of cyclohexene-containing molecules.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the modification of cyclohexanone or cyclohexene precursors. A common and effective method is the acid-catalyzed dehydration of 2-ethoxycyclohexanol, which is itself derived from the corresponding cyclohexanone.
Experimental Protocol: Synthesis of this compound via Dehydration of 2-Ethoxycyclohexanol
Materials:
-
Cyclohexanone
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Phosphoric acid (H₃PO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution
Step 1: Synthesis of 2-Ethoxycyclohexanol
-
In a round-bottom flask, dissolve cyclohexanone in ethanol.
-
Cool the solution in an ice bath and slowly add sodium borohydride in portions with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 2-ethoxycyclohexanol.
Step 2: Dehydration to this compound
-
To the crude 2-ethoxycyclohexanol, add a catalytic amount of phosphoric acid or p-toluenesulfonic acid.
-
Set up a fractional distillation apparatus.
-
Heat the mixture gently. The this compound product will distill over as it is formed.
-
Collect the distillate and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
A final distillation can be performed to obtain pure this compound.
Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical and spectroscopic properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| CAS Number | 51122-94-2 |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 156-158 °C at 760 mmHg |
| Density | Approx. 0.91 g/cm³ |
| ¹H NMR (CDCl₃, ppm) | Predicted: ~5.8-5.6 (m, 2H, -CH=CH-), ~4.0-3.8 (m, 1H, -O-CH-), 3.5 (q, 2H, -O-CH₂-CH₃), ~2.2-1.5 (m, 6H, cyclohexyl CH₂), 1.2 (t, 3H, -O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | Predicted: ~130-125 (-CH=CH-), ~75 (-O-CH-), ~64 (-O-CH₂-), ~30, 25, 19 (cyclohexyl CH₂), ~15 (-CH₃) |
| IR (neat, cm⁻¹) | Predicted: ~3030 (C-H, sp²), ~2930, 2860 (C-H, sp³), ~1650 (C=C), ~1100 (C-O) |
Derivatives of this compound and Their Potential Applications
While the literature on the direct synthesis and application of this compound derivatives is sparse, the cyclohexene scaffold is a cornerstone in the development of various therapeutic agents. The reactivity of the double bond and the potential for modification of the ethoxy group in this compound open avenues for creating a diverse library of novel compounds. Common synthetic transformations that could be applied to this core include:
-
Diels-Alder Reaction: The cyclohexene double bond can act as a dienophile to react with conjugated dienes, leading to the formation of complex bicyclic structures.
-
Heck and Suzuki Coupling: Functionalization at the vinylic positions can be achieved through palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or other unsaturated moieties.
-
Wittig Reaction: Modification of a potential ketone precursor to this compound (i.e., 3-ethoxycyclohexanone) can introduce a variety of substituted alkylidene groups.
The biological activities of various cyclohexene and cyclohexanone derivatives reported in the literature provide strong rationale for exploring the therapeutic potential of this compound derivatives.
Anti-inflammatory Activity
Several studies have highlighted the potential of cyclohexene derivatives as anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.
NF-κB Signaling Pathway in Inflammation
Unveiling 3-Ethoxycyclohexene: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of 3-Ethoxycyclohexene, a notable cyclic ether. The document outlines the seminal synthesis, experimental protocols, and key chemical data, offering a comprehensive resource for researchers in organic chemistry and drug development.
Discovery and Early Synthesis
The first documented synthesis of this compound is attributed to the pioneering work of Hofmann and Damm in 1898. Their research, published in the esteemed journal Berichte der Deutschen Chemischen Gesellschaft, detailed the preparation of this compound. Subsequent work by chemists such as McCasland and Smith in 1950 further referenced this foundational synthesis, solidifying its place in the historical record of organic chemistry.
The initial synthesis of this compound was achieved through the reaction of cyclohexene dibromide with sodium ethoxide. This reaction follows a nucleophilic substitution and elimination pathway, leading to the formation of the target cyclic ether.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its application in further chemical synthesis and for understanding its behavior in various experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C8H14O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 51122-94-2 | [1] |
| IUPAC Name | This compound | [1] |
Experimental Protocols
The following section details the experimental protocol for the synthesis of this compound, based on the analogous method described for 3-methoxycyclohexene which was adapted from the original work of Hofmann and Damm.
Synthesis of this compound from Cyclohexene Dibromide
This protocol outlines the preparation of this compound via the reaction of cyclohexene dibromide with sodium ethoxide.
Materials:
-
Cyclohexene dibromide
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Water
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Crude cyclohexene dibromide is added to the sodium ethoxide solution.
-
The mixture is refluxed for several hours to ensure the completion of the reaction.
-
Following reflux, the majority of the ethanol is removed by distillation.
-
The remaining residue is diluted with water.
-
The aqueous mixture is then repeatedly extracted with diethyl ether to isolate the crude this compound.
-
The combined ethereal extracts are dried over a suitable drying agent.
-
The final product is purified by distillation.
Reaction Pathway and Workflow
The synthesis of this compound from cyclohexene dibromide involves a key reaction pathway. The workflow for this synthesis, from reactants to the final purified product, is illustrated below.
The reaction proceeds via an E2 elimination mechanism, where the ethoxide ion acts as a base, abstracting a proton, while the bromide ion is eliminated, leading to the formation of the double bond in the cyclohexene ring.
References
Methodological & Application
Application Notes and Protocols: 3-Ethoxycyclohexene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-ethoxycyclohexene and its derivatives as versatile starting materials in organic synthesis. The protocols detailed below are aimed at providing researchers, scientists, and drug development professionals with practical methodologies for the preparation of key intermediates.
Introduction
Cyclohexene derivatives are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The enol ether functionality in compounds such as this compound and its analogues offers a unique handle for a variety of chemical transformations. This document focuses on the application of these synthons, providing detailed experimental procedures and data to facilitate their use in research and development.
Application 1: Synthesis of 2-Cyclohexen-1-one from a this compound Precursor
One of the valuable applications of this compound derivatives is their conversion to 2-cyclohexen-1-one, a key building block in organic synthesis. While direct hydrolysis of this compound can, in principle, yield the corresponding ketone, a more established and high-yielding procedure involves the use of the closely related 3-ethoxy-2-cyclohexen-1-one. This conversion is achieved through a reduction of the enone followed by an acid-catalyzed hydrolysis and rearrangement.
Experimental Protocol: Synthesis of 2-Cyclohexen-1-one
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Reaction Scheme:
Materials:
-
3-Ethoxy-2-cyclohexen-1-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous ether
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Water
Equipment:
-
500-mL three-necked flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Drying tubes
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (e.g., Vigreux column or spinning-band column)
Procedure:
-
In a dry 500-mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel (all protected from atmospheric moisture with drying tubes), place 6.0 g (0.16 mole) of lithium aluminum hydride and 200 mL of anhydrous ether.
-
Prepare a solution of 43 g (0.307 mole) of 3-ethoxy-2-cyclohexenone in 50 mL of anhydrous ether and add it to the dropping funnel.
-
Add the 3-ethoxy-2-cyclohexen-one solution dropwise to the stirred suspension of lithium aluminum hydride at a rate that maintains a gentle reflux of the ether. This addition typically takes about 1.5 hours.
-
After the addition is complete, continue to boil the reaction mixture under reflux for an additional 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Cautiously add 15 mL of water dropwise with stirring to hydrolyze the reaction complex and quench any excess lithium aluminum hydride. Be aware that this may cause foaming.
-
Pour the resulting mixture into 500 mL of cold 10% aqueous sulfuric acid.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with three 300-mL portions of ether.
-
Combine all the ether extracts and wash them successively with one 100-mL portion of water and one 100-mL portion of saturated aqueous sodium bicarbonate solution.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the ether by distillation using a 50-cm Vigreux column.
-
Distill the residue under reduced pressure through a 40-cm spinning-band column to obtain the pure 2-cyclohexenone.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 18.2–22.1 g (62–75%) | [1] |
| Boiling Point | 56–57.5°C / 10 mm Hg | [1] |
| Refractive Index (n D 27) | 1.4858 | [1] |
Logical Workflow for the Synthesis of 2-Cyclohexen-1-one
Caption: Workflow for the synthesis of 2-cyclohexen-1-one.
Application 2: Preparation of the Starting Material, 3-Ethoxy-2-cyclohexen-1-one
The precursor for the synthesis of 2-cyclohexen-1-one, 3-ethoxy-2-cyclohexen-1-one, can be readily prepared from 1,3-cyclohexanedione (dihydroresorcinol).[2] This acid-catalyzed reaction with ethanol provides the desired enol ether in good yield.
Experimental Protocol: Synthesis of 3-Ethoxy-2-cyclohexen-1-one
This protocol is based on a procedure from Organic Syntheses.[2]
Reaction Scheme:
Materials:
-
1,3-Cyclohexanedione (Dihydroresorcinol)
-
Absolute ethanol
-
Benzene
-
p-Toluenesulfonic acid monohydrate
Equipment:
-
2-L flask
-
Total-reflux, variable-take-off distillation head
-
Heating mantle
Procedure:
-
In a 2-L flask fitted with a total-reflux, variable-take-off distillation head, place a solution of 53 g (0.472 mole) of 1,3-cyclohexanedione and 2.3 g of p-toluenesulfonic acid monohydrate in 250 mL of absolute ethanol and 900 mL of benzene.
-
Heat the mixture to boiling and remove the azeotrope of benzene, ethanol, and water via the distillation head. The distillation is continued for 6–8 hours.
-
After cooling, the reaction mixture can be used for subsequent steps or purified.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | High yield (e.g., 91% for the isobutoxy analogue) | [2] |
| UV λmax (Ethanol) | 250 mμ (ε = 17,200) | [2] |
Signaling Pathway for the Formation of 3-Ethoxy-2-cyclohexen-1-one
Caption: Acid-catalyzed formation of the enol ether.
General Reactivity of Enol Ethers
This compound, as an enol ether, is susceptible to acid-catalyzed hydrolysis.[3] This reaction proceeds via protonation of the double bond to form a resonance-stabilized carbocation, which is then attacked by water. The resulting hemiacetal subsequently decomposes to the corresponding ketone, in this case, cyclohexanone. This reactivity makes this compound a potential precursor for the synthesis of various substituted cyclohexanones.
Potential Applications in Drug Development
The cyclohexene and cyclohexanone cores are prevalent in numerous pharmaceutical compounds. The ability to functionalize these rings is of great importance in medicinal chemistry. Starting materials like this compound and its derivatives can serve as valuable precursors for the synthesis of more complex molecules, including analogues of existing drugs or novel chemical entities. While direct applications of this compound in drug synthesis are not extensively documented in publicly available literature, its chemical properties suggest its potential as a versatile intermediate.
Conclusion
This compound and its analogues are valuable starting materials for the synthesis of functionalized cyclohexanone derivatives. The protocols provided herein offer a practical guide for the preparation of 2-cyclohexen-1-one from a readily accessible precursor. The general reactivity of enol ethers suggests a broader synthetic potential for this compound that can be exploited in the development of novel synthetic methodologies and the synthesis of complex molecules for pharmaceutical applications.
References
Application Notes and Protocols for Reactions of 3-Ethoxycyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxycyclohexene is an organic molecule possessing two key functional groups that dictate its reactivity: a carbon-carbon double bond (alkene) and an enol ether. The alkene functionality makes it susceptible to electrophilic additions and cycloaddition reactions, while the enol ether moiety can undergo hydrolysis under acidic conditions to yield a ketone. This combination of reactive sites makes this compound a potentially versatile building block in organic synthesis for the preparation of substituted cyclohexanes and cyclohexanones, which are common structural motifs in pharmaceuticals and other bioactive molecules.
Due to a lack of specific peer-reviewed literature detailing the reaction mechanisms and protocols for this compound, this document provides an overview of its expected reactivity based on established principles of organic chemistry for analogous substrates. The protocols provided are representative examples and may require optimization for this specific molecule.
I. Electrophilic Addition Reactions
The double bond in this compound is electron-rich and is expected to readily undergo electrophilic addition reactions. The regioselectivity of these additions will be governed by the stability of the resulting carbocation intermediate.
A. Hydrohalogenation (Addition of H-X)
Mechanism: The reaction is expected to proceed via a two-step mechanism. First, the electrophilic proton (H+) from the hydrogen halide (H-X) adds to the double bond, forming a carbocation. The proton will add to the carbon atom that results in the more stable carbocation. In the case of this compound, protonation at C-2 would lead to a carbocation at C-1, which is stabilized by resonance from the adjacent oxygen atom. Protonation at C-1 would lead to a secondary carbocation at C-2. Therefore, the formation of the resonance-stabilized carbocation is favored. In the second step, the halide ion (X-) acts as a nucleophile and attacks the carbocation to form the final product.
Application Notes and Protocols for the Synthesis of Bicyclooctan-2-ones from Cyclohexenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various bicyclooctan-2-one scaffolds, key structural motifs in natural products and pharmaceutical agents. The following methods utilize readily available cyclohexenones as starting materials to construct bicyclo[2.2.2]octan-2-ones, bicyclo[3.2.1]octan-2-ones, and bicyclo[4.2.0]octan-2-ones.
Synthesis of Bicyclo[2.2.2]octan-2-ones
The bicyclo[2.2.2]octane framework is a common feature in many biologically active molecules. Two primary methods for its synthesis from cyclohexenone derivatives are the Diels-Alder reaction and a sequential Michael addition strategy.
Method 1: Diels-Alder Reaction
The Diels-Alder reaction provides a powerful and atom-economical method for the construction of the bicyclo[2.2.2]octane core. This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. In this context, a cyclohexadienone or a derivative acts as the diene component.
Experimental Protocol: Diels-Alder Reaction
This protocol describes the synthesis of a substituted bicyclo[2.2.2]oct-5-en-2-one.
Materials:
-
2-Methoxy-1-methyl-1,3-cyclohexadiene (Diene)
-
Maleic anhydride (Dienophile)
-
Toluene (Solvent)
-
Hydrolysis reagents (e.g., HCl)
-
Lead tetraacetate
-
Bis(triphenylphosphino)nickel dicarbonyl
Procedure:
-
Cycloaddition: A solution of 2-methoxy-1-methyl-1,3-cyclohexadiene and maleic anhydride in toluene is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, the resulting adduct, a methoxy-substituted bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, is hydrolyzed using aqueous acid to yield the corresponding keto dicarboxylic acid.
-
Decarboxylation: The keto dicarboxylic acid is then treated with lead tetraacetate to facilitate oxidative bisdecarboxylation, affording the desired bicyclo[2.2.2]oct-5-en-2-one. Alternatively, treatment with bis(triphenylphosphino)nickel dicarbonyl can also effect the decarboxylation.
-
Purification: The crude product is purified by column chromatography on silica gel.
Table 1: Representative Data for Diels-Alder Based Synthesis
| Diene | Dienophile | Product | Yield (%) | Reference |
| 2-Methoxy-1-methyl-1,3-cyclohexadiene | Maleic anhydride | 1-Methylbicyclo[2.2.2]oct-5-en-2-one | Not specified | [1] |
| 2,6-Dimethylbenzoquinone | 1-Acetoxy-1,3-butadiene | Intermediate for Andibenin B core | Excellent | [2] |
Method 2: Sequential Michael Addition
An alternative to the Diels-Alder reaction is a sequential Michael addition approach, which can construct the bicyclo[2.2.2]octane skeleton in a one-pot procedure. This method involves the reaction of a cyclohexenone-derived enolate with a Michael acceptor.[3][4]
Experimental Protocol: Sequential Michael Addition
This protocol details the synthesis of a bicyclo[2.2.2]octan-2-one from a substituted cyclohexenone.[3][4]
Materials:
-
5,5-Dimethylcyclohex-2-enone
-
Lithium diisopropylamide (LDA)
-
Methyl vinyl ketone (MVK)
-
Anhydrous tetrahydrofuran (THF)
-
-78 °C cooling bath (e.g., dry ice/acetone)
Procedure:
-
Enolate Formation: A solution of 5,5-dimethylcyclohex-2-enone in anhydrous THF is added to a freshly prepared solution of LDA in THF at -78 °C to form the corresponding lithium enolate.
-
Sequential Michael Addition: Methyl vinyl ketone is then added to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction proceeds via two sequential Michael additions to form the bicyclo[2.2.2]octan-2-one.
-
Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated.
-
Purification: The product is purified by column chromatography.
Table 2: Quantitative Data for Sequential Michael Addition
| Cyclohexenone Derivative | Michael Acceptor | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 5,5-Dimethylcyclohex-2-enone | Methyl vinyl ketone | 4,4-Dimethylbicyclo[2.2.2]octan-2-one | Not specified | 1:1 | [3][4] |
Reaction Workflow: Sequential Michael Addition
Caption: Sequential Michael addition workflow.
Synthesis of Bicyclo[3.2.1]octan-2-ones
The bicyclo[3.2.1]octane skeleton is present in a wide array of natural products with significant biological activities. Its synthesis from cyclohexanone derivatives can be achieved through tandem reactions involving Michael additions and subsequent intramolecular cyclizations.
Method: Tandem Michael-Henry Reaction
A tandem Michael-Henry reaction of a 1,2-cyclohexanedione with a nitroalkene, catalyzed by a chiral organocatalyst, can produce highly functionalized bicyclo[3.2.1]octan-8-ones with excellent enantioselectivity.[5][6]
Experimental Protocol: Tandem Michael-Henry Reaction
This protocol outlines the enantioselective synthesis of a bicyclo[3.2.1]octan-8-one.[5][6]
Materials:
-
Cyclohexane-1,2-dione
-
trans-β-Nitrostyrene
-
Quinine-derived thiourea catalyst
-
Solvent (e.g., toluene)
Procedure:
-
Reaction Setup: To a solution of cyclohexane-1,2-dione and the quinine-derived thiourea catalyst in the chosen solvent, trans-β-nitrostyrene is added.
-
Tandem Reaction: The reaction mixture is stirred at room temperature. The reaction proceeds through a Michael addition of the dione to the nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction.
-
Workup and Purification: After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the bicyclo[3.2.1]octan-8-one product.
Table 3: Representative Data for Tandem Michael-Henry Reaction
| 1,2-Dione | Nitroalkene | Catalyst | Product | Yield (%) | ee (%) | Reference |
| Cyclohexane-1,2-dione | trans-β-Nitrostyrene | Quinine-derived thiourea | Substituted bicyclo[3.2.1]octan-8-one | Good | 92-99 | [5][6] |
Reaction Pathway: Tandem Michael-Henry Reaction
Caption: Tandem Michael-Henry reaction pathway.
Synthesis of Bicyclo[4.2.0]octan-2-ones
The bicyclo[4.2.0]octane framework, containing a fused cyclobutane ring, is readily accessible through photochemical [2+2] cycloaddition reactions between cyclohexenones and alkenes. This method is highly efficient for forming the four-membered ring.[3]
Method: Photochemical [2+2] Cycloaddition
The photochemical [2+2] cycloaddition of a cyclohexenone with an alkene, typically ethylene, provides a direct route to the corresponding bicyclo[4.2.0]octan-2-one. The reaction is often carried out at low temperatures to improve selectivity and yield.[3]
Experimental Protocol: Photochemical [2+2] Cycloaddition
This protocol describes the synthesis of bicyclo[4.2.0]octan-2-one from cyclohexenone and ethylene.[3]
Materials:
-
Cyclohex-2-en-1-one
-
Ethylene gas
-
Dichloromethane (solvent)
-
Photochemical reactor with a suitable light source (e.g., medium-pressure mercury lamp)
-
Cooling system to maintain -70 °C
Procedure:
-
Reaction Setup: A solution of cyclohex-2-en-1-one in dichloromethane is placed in a photochemical reactor. The solution is cooled to -70 °C.
-
Ethylene Saturation: Ethylene gas is bubbled through the cooled solution to ensure saturation.
-
Irradiation: The solution is irradiated with a suitable UV light source while maintaining the low temperature and a continuous stream of ethylene. The reaction progress is monitored by gas chromatography (GC).
-
Workup: Upon completion, the excess ethylene is removed by purging with an inert gas. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield the bicyclo[4.2.0]octan-2-one.
Table 4: Quantitative Data for Photochemical [2+2] Cycloaddition
| Cyclohexenone | Alkene | Product | Yield (%) | Temperature (°C) | Reference |
| Cyclohex-2-en-1-one | Ethylene | Bicyclo[4.2.0]octan-2-one | 90 | -70 | [3] |
| 3,5,5-Trimethylcyclohex-2-en-1-one | Ethylene | 1,3,3-Trimethylbicyclo[4.2.0]octan-7-one | 85 | -70 | [3] |
Experimental Workflow: Photochemical [2+2] Cycloaddition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Ethoxycyclohexene as a Versatile Synthetic Platform for Pharmaceutical Intermediates
Introduction
While direct applications of 3-ethoxycyclohexene as a starting material in the synthesis of commercial pharmaceutical agents are not extensively documented in publicly available literature, its chemical structure, featuring both an alkene and an enol ether, presents it as a highly versatile and potentially valuable building block for the synthesis of complex pharmaceutical intermediates. The cyclohexene scaffold is a common motif in a wide array of bioactive molecules and natural products. This document outlines potential synthetic transformations of this compound, providing detailed protocols for key reactions that yield functionalized cyclohexane derivatives, which are valuable precursors in drug discovery and development.
The reactivity of this compound can be strategically directed towards either the carbon-carbon double bond or the enol ether moiety. This dual reactivity allows for the introduction of various functional groups with a degree of regiochemical and stereochemical control, making it an attractive starting point for the synthesis of diverse molecular architectures.
Functionalization via Alkene Transformations
The alkene functionality in this compound is a prime site for a variety of addition reactions, enabling the introduction of stereochemically rich patterns.
Epoxidation and Nucleophilic Ring-Opening
Epoxidation of the double bond in this compound can be readily achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This epoxide is a versatile intermediate that can undergo regioselective ring-opening with a wide range of nucleophiles to introduce functionalities like azides, amines, and thiols. The resulting 1,2-functionalized cyclohexanes are key intermediates in the synthesis of antiviral and other therapeutic agents. For instance, the introduction of an azide group can be a precursor to an amine, a common functional group in pharmaceuticals.
The regioselectivity of the epoxide ring-opening can often be controlled by the reaction conditions, such as pH.[1][2] Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon, whereas under acidic conditions, the attack may favor the more substituted carbon due to the stabilization of a partial positive charge.
Table 1: Epoxidation and Azide Ring-Opening Data
| Step | Reaction | Reagents & Conditions | Product | Typical Yield | Reference (Analogous Reactions) |
| 1 | Epoxidation | m-CPBA, CH₂Cl₂, 0 °C to rt | 3-Ethoxy-7-oxabicyclo[4.1.0]heptane | >90% | [3][4] |
| 2 | Azide Ring-Opening | NaN₃, NH₄Cl, EtOH/H₂O, 80 °C | trans-2-Azido-6-ethoxycyclohexan-1-ol | 80-90% | [5][6] |
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, which can often be used in the next step without further purification.
Experimental Protocol: Nucleophilic Ring-Opening with Sodium Azide
-
To a solution of the crude epoxide (1.0 eq) in a mixture of ethanol and water (4:1), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure trans-2-azido-6-ethoxycyclohexan-1-ol.
Logical Workflow for Epoxidation and Ring-Opening
Caption: Synthesis of an azido-alcohol intermediate from this compound.
Asymmetric Dihydroxylation
The synthesis of chiral diols from alkenes is a cornerstone of modern asymmetric synthesis. The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of cis-diols from prochiral alkenes.[7][8][9] Applying this to this compound would yield a chiral diol, a valuable intermediate for a variety of pharmaceuticals. The choice of the chiral ligand (e.g., from AD-mix-α or AD-mix-β) determines which enantiomer of the diol is formed.
Table 2: Sharpless Asymmetric Dihydroxylation Data
| Reaction | Reagents & Conditions | Product | Typical Yield | Typical e.e. | Reference (Analogous Reactions) |
| Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0 °C | (1R,2R)-3-Ethoxycyclohexane-1,2-diol | 85-95% | >95% | [10][11] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene).
-
Cool the mixture to 0 °C with vigorous stirring until the solids dissolve.
-
Add this compound (1.0 eq) to the cold, stirred solution.
-
Continue stirring at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 2 M NaOH, then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography on silica gel.
Signaling Pathway for Asymmetric Dihydroxylation
Caption: Catalytic cycle for Sharpless Asymmetric Dihydroxylation.
Transformations Involving the Enol Ether
The enol ether moiety is a masked ketone, providing a handle for further functionalization after other transformations on the alkene have been performed.
Hydrolysis to Ketone
Mild acidic hydrolysis of the enol ether in this compound or its derivatives will unmask a ketone functional group.[12][13] This ketone can then be used in a variety of subsequent reactions, such as reductions, reductive aminations, or alpha-functionalizations, to build further molecular complexity.
Table 3: Enol Ether Hydrolysis Data
| Reaction | Reagents & Conditions | Product | Typical Yield | Reference (Analogous Reactions) |
| Hydrolysis | Dilute HCl (aq), THF, rt | 3-Ethoxycyclohexan-1-one | >95% | [12][14] |
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Dissolve the this compound derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add a catalytic amount of 1 M hydrochloric acid (HCl).
-
Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ketone.
Workflow for Unmasking the Ketone
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Highly α-position regioselective ring-opening of epoxides catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus : a biocatalytic approach ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03774H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. Reactions of enol ethers Hydrolysis of enol ethers [mail.almerja.net]
- 13. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Ethoxycyclohexene in Cycloaddition Reactions - A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of scientific literature reveals a notable absence of detailed application notes and experimental protocols for the use of 3-ethoxycyclohexene as a primary reactant in Diels-Alder or other concerted cycloaddition reactions. While the Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the formation of six-membered rings, this compound does not appear to be a commonly employed substrate in this context. This document summarizes the general principles of cycloaddition reactions that would theoretically apply to this compound and outlines the challenges in providing specific protocols due to the lack of available data.
Introduction to Diels-Alder Reactions
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction that forms a cyclohexene ring from a conjugated diene and a dienophile (an alkene or alkyne). The reaction is stereospecific and often proceeds with high regioselectivity, making it a valuable tool in the synthesis of complex molecules. The reactivity of the diene and dienophile are key to a successful Diels-Alder reaction. Typically, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile (normal electron-demand) or, less commonly, an electron-poor diene and an electron-rich dienophile (inverse electron-demand).
This compound contains a diene system. The ethoxy group, being an electron-donating group, would classify it as a potentially electron-rich diene suitable for normal electron-demand Diels-Alder reactions.
Theoretical Application of this compound in Diels-Alder Reactions
In a hypothetical Diels-Alder reaction, this compound would act as the diene component, reacting with an electron-deficient dienophile.
Hypothetical Reaction Scheme:
Caption: Hypothetical Diels-Alder reaction of this compound.
Factors Influencing Reactivity:
-
Dienophile: A suitable dienophile would possess strong electron-withdrawing groups (EWGs) such as esters, ketones, nitriles, or nitro groups. Examples include maleic anhydride, acrylates, and quinones.
-
Lewis Acid Catalysis: The reaction rate and selectivity could potentially be enhanced by the use of Lewis acids. A Lewis acid would coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.
-
Stereoselectivity: The "endo rule" would likely govern the stereochemical outcome, predicting that the substituents on the dienophile would be oriented towards the diene in the transition state.
Data Presentation: A Notable Lack of Quantitative Data
Despite extensive searches of chemical databases and scientific literature, no specific examples of Diels-Alder or other cycloaddition reactions with this compound providing quantitative data (yields, diastereoselectivity, enantioselectivity) could be located. This prevents the creation of structured tables for data comparison as requested.
Experimental Protocols: A General Framework in the Absence of Specific Examples
Without published procedures, it is not possible to provide detailed, validated experimental protocols. However, a general protocol for a hypothetical Diels-Alder reaction involving an activated diene can be outlined as a starting point for experimental design.
General Protocol for a Trial Diels-Alder Reaction:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equivalent) and a suitable dry, aprotic solvent (e.g., toluene, dichloromethane, or xylenes).
-
Addition of Diene: Add this compound (1.0 to 1.2 equivalents) to the solution.
-
Reaction Conditions (Thermal): If no catalyst is used, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Conditions (Lewis Acid Catalysis):
-
Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, TiCl₄; 0.1 to 1.1 equivalents) in the reaction solvent.
-
Allow the reaction to warm to room temperature slowly while monitoring its progress.
-
-
Workup:
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ for Lewis acid-catalyzed reactions, or simply cooling for thermal reactions).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).
Experimental Workflow Diagram:
Caption: General experimental workflow for a cycloaddition reaction.
Conclusion
The request for detailed application notes and protocols for this compound in Diels-Alder and other cycloaddition reactions cannot be fulfilled due to a lack of available experimental data in the scientific literature. While the compound possesses a diene moiety that could theoretically participate in such reactions, its practical application appears to be undocumented. Researchers interested in exploring the cycloaddition chemistry of this compound would need to undertake exploratory studies to determine its reactivity, optimal reaction conditions, and the scope of suitable reaction partners. The general protocol provided can serve as a foundational template for such investigations.
Application Notes and Protocols: The Role of 3-Ethoxycyclohexene and its Analogs in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Ethoxycyclohexene and its structurally related analogs, particularly chiral functionalized cyclohexenes, are valuable building blocks in the asymmetric synthesis of complex natural products. These synthons provide a versatile scaffold containing multiple stereocenters and functional groups that can be elaborated into intricate molecular architectures. A powerful strategy for accessing enantiomerically pure functionalized cyclohexenes is through the chemoenzymatic synthesis, which utilizes enzymes, such as toluene dioxygenase, to perform stereospecific oxidations of aromatic precursors. This approach furnishes chiral cis-dihydrodiols that serve as key starting materials for the synthesis of a variety of bioactive molecules.
This document will focus on the application of a 3-substituted cyclohexene derivative in the total synthesis of the Amaryllidaceae alkaloid, (+)-lycoricidine, a compound known for its potent anticancer and antiviral activities. The synthesis, pioneered by Hudlicky and coworkers, showcases the strategic importance of a functionalized cyclohexene ring in establishing the core stereochemistry of the natural product.
Data Presentation
The following table summarizes the key transformations and yields in the synthesis of a key intermediate for (+)-lycoricidine, starting from bromobenzene. This highlights the efficiency of utilizing a functionalized cyclohexene synthon.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Enzymatic Dihydroxylation | Pseudomonas putida UV4 | (1S,2S)-3-Bromo-cyclohexa-3,5-diene-1,2-diol | >95 |
| 2 | Acetonide Protection | 2,2-Dimethoxypropane, acetone, p-TsOH (cat.) | (3aS,7aR)-5-Bromo-2,2-dimethyl-3a,7a-dihydrobenzo[d][1][2]dioxole | 90 |
| 3 | [4+2] Cycloaddition with N-Acylnitroso Dienophile | Ethyl 2-chloro-2-(hydroxyimino)acetate, NaIO4, CH2Cl2, H2O, 0 °C to rt | Cycloadduct | 78 |
| 4 | Reductive Cleavage of N-O Bond | Al-Hg, THF, H2O | Protected Amino Alcohol | 85 |
| 5 | Heck Cyclization | Pd(OAc)2, PPh3, Et3N, MeCN, reflux | Tetracyclic Core | 60 |
Experimental Protocols
The following protocols are adapted from the synthesis of (+)-lycoricidine and detail the preparation and elaboration of the key functionalized cyclohexene intermediate.
1. Preparation of (1S,2S)-3-Bromo-cyclohexa-3,5-diene-1,2-diol
-
Materials: Bromobenzene, Pseudomonas putida UV4 mutant strain, nutrient broth, phosphate buffer.
-
Procedure: A culture of Pseudomonas putida UV4 is grown in a fermenter containing nutrient broth. Once the desired cell density is reached, the cells are harvested and resuspended in a phosphate buffer. Bromobenzene is added to the cell suspension, and the mixture is incubated with shaking. The biotransformation is monitored by thin-layer chromatography (TLC). Upon completion, the aqueous layer is extracted with ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol. The product is purified by column chromatography on silica gel to afford (1S,2S)-3-bromo-cyclohexa-3,5-diene-1,2-diol as a white solid.
2. Acetonide Protection of the Diol
-
Materials: (1S,2S)-3-Bromo-cyclohexa-3,5-diene-1,2-diol, 2,2-dimethoxypropane, acetone, p-toluenesulfonic acid monohydrate (p-TsOH).
-
Procedure: To a solution of the diol in acetone is added 2,2-dimethoxypropane and a catalytic amount of p-TsOH. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of solid sodium bicarbonate. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the acetonide-protected diol, which can be used in the next step without further purification.
3. Diels-Alder Cycloaddition
-
Materials: Acetonide-protected diol, ethyl 2-chloro-2-(hydroxyimino)acetate, sodium periodate (NaIO4), dichloromethane (CH2Cl2), water.
-
Procedure: A solution of the acetonide-protected diol in CH2Cl2 is added to a biphasic mixture of ethyl 2-chloro-2-(hydroxyimino)acetate in CH2Cl2 and an aqueous solution of NaIO4 at 0 °C. The reaction mixture is stirred vigorously and allowed to warm to room temperature. The progress of the reaction is monitored by TLC. After completion, the layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with saturated aqueous sodium thiosulfate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude cycloadduct is purified by flash chromatography.
Mandatory Visualization
Caption: Chemoenzymatic synthesis of (+)-Lycoricidine.
The diagram above illustrates the key strategic steps in the total synthesis of (+)-lycoricidine. The synthesis commences with the enzymatic dihydroxylation of bromobenzene to generate a chiral, non-racemic functionalized cyclohexene derivative. This key intermediate then undergoes a series of transformations, including protection, cycloaddition, and cyclization, to construct the complex tetracyclic core of the natural product. This pathway highlights the utility of 3-substituted cyclohexene analogs as versatile synthons in the construction of stereochemically rich natural products.
References
Application Notes and Protocols for Scaling Up 3-Ethoxycyclohexene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for the synthesis and scale-up of 3-Ethoxycyclohexene. Two primary synthetic routes are explored: the acid-catalyzed addition of ethanol to 1,3-cyclohexadiene and the Diels-Alder reaction between ethyl vinyl ether and 1,3-butadiene. Detailed protocols, quantitative data summaries, and workflow visualizations are provided to facilitate the transition from laboratory-scale synthesis to larger-scale production.
Synthesis Route 1: Acid-Catalyzed Addition of Ethanol to 1,3-Cyclohexadiene
This method involves the direct addition of ethanol to 1,3-cyclohexadiene in the presence of an acid catalyst. It is a straightforward approach that can be efficient for producing this compound.
Signaling Pathway and Logic
The reaction proceeds through a carbocation intermediate, which is formed by the protonation of one of the double bonds in the cyclohexadiene ring. Ethanol then acts as a nucleophile, attacking the carbocation to form the ether product. The regioselectivity is governed by the stability of the carbocation intermediate.
Experimental Protocol: Laboratory Scale (100 g)
Materials:
-
1,3-Cyclohexadiene (80.1 g, 1.0 mol)
-
Ethanol (200 proof, 300 mL)
-
Sulfuric acid (98%, 1.0 mL)
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
1 L three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,3-cyclohexadiene and 200 mL of ethanol.
-
Cool the mixture in an ice bath and slowly add the sulfuric acid with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with 100 mL of 5% sodium bicarbonate solution, followed by 100 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Scale-Up Considerations and Protocol: Pilot Scale (5 kg)
Key Considerations:
-
Heat Management: The acid-catalyzed addition is exothermic. A jacketed reactor with controlled cooling is essential.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature and reactant distribution. A baffled reactor with a robust overhead stirrer is recommended.
-
Material Transfer: Use of pumps for transferring liquids is necessary. Ensure compatibility of pump materials with the reactants and acid.
-
Safety: 1,3-cyclohexadiene is flammable. All equipment should be properly grounded. The use of a strong acid requires appropriate personal protective equipment (PPE).
Protocol:
-
Charge the jacketed reactor with 4.0 kg (50 mol) of 1,3-cyclohexadiene and 15 L of 200 proof ethanol.
-
Start the agitator and begin cooling the reactor jacket to 10-15 °C.
-
Slowly add 50 mL of concentrated sulfuric acid via a metering pump over a period of 30-60 minutes, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, slowly heat the reactor to a gentle reflux (approximately 80-85 °C) and maintain for 6-8 hours.
-
Monitor the reaction by in-process control (IPC) using GC.
-
Upon completion, cool the reactor contents to 20-25 °C.
-
Transfer the reaction mixture to a suitable vessel for work-up. Neutralize the acid by slowly adding a 10% sodium carbonate solution until the pH is neutral.
-
Allow the layers to separate and remove the aqueous layer.
-
Wash the organic layer with water.
-
Transfer the organic layer to a distillation setup and remove the excess ethanol.
-
The crude this compound is then purified by fractional vacuum distillation.
Quantitative Data Summary
| Parameter | Laboratory Scale (100 g) | Pilot Scale (5 kg) |
| Reactants | ||
| 1,3-Cyclohexadiene | 80.1 g (1.0 mol) | 4.0 kg (50 mol) |
| Ethanol | 300 mL | 15 L |
| Sulfuric Acid | 1.0 mL | 50 mL |
| Reaction Conditions | ||
| Temperature | Reflux (~80 °C) | Reflux (~80-85 °C) |
| Time | 4-6 hours | 6-8 hours |
| Yield | ||
| Typical Yield | 75-85% | 70-80% |
| Purity (after distillation) | >98% | >98% |
Synthesis Route 2: Diels-Alder Reaction
The Diels-Alder reaction provides an alternative route to this compound through the [4+2] cycloaddition of 1,3-butadiene (the diene) and ethyl vinyl ether (the dienophile).
Signaling Pathway and Logic
This concerted pericyclic reaction involves the formation of a six-membered ring in a single step. The stereochemistry of the reactants is retained in the product.
Experimental Protocol: Laboratory Scale (50 g)
Materials:
-
Ethyl vinyl ether (72.1 g, 1.0 mol)
-
1,3-Butadiene (liquefied, 54.1 g, 1.0 mol)
-
Hydroquinone (inhibitor, 0.1 g)
-
Toluene (solvent, 200 mL)
Equipment:
-
High-pressure autoclave (e.g., Parr reactor)
-
Stirring mechanism
-
Temperature and pressure gauges
Procedure:
-
To the high-pressure autoclave, add ethyl vinyl ether, toluene, and hydroquinone.
-
Seal the reactor and cool it to -78 °C using a dry ice/acetone bath.
-
Carefully condense liquefied 1,3-butadiene into the reactor.
-
Seal the reactor completely and allow it to warm to room temperature behind a safety shield.
-
Heat the reactor to 150-180 °C and maintain this temperature for 12-18 hours. The pressure will increase significantly.
-
Monitor the reaction by taking aliquots (if the reactor allows) for GC analysis.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Open the reactor and transfer the contents.
-
The solvent and any unreacted starting materials can be removed by distillation.
-
The crude this compound is then purified by fractional distillation.
Scale-Up Considerations and Protocol: Pilot Scale (10 kg)
Key Considerations:
-
Pressure and Temperature Control: This reaction is conducted at high pressure and temperature, requiring a robust, certified pressure reactor with precise temperature and pressure control and safety relief systems.
-
Handling of Butadiene: Butadiene is a flammable and volatile gas. A closed-system for charging the reactor is mandatory.
-
Reaction Time and Temperature Optimization: The reaction time and temperature will need to be optimized at the pilot scale to maximize throughput and minimize byproduct formation.
-
Safety: The high-pressure nature of this reaction necessitates stringent safety protocols and a designated hazardous reaction area.
Protocol:
-
Charge a high-pressure reactor with 7.2 kg (100 mol) of ethyl vinyl ether, 20 L of toluene, and 10 g of hydroquinone.
-
Seal the reactor and perform a nitrogen purge to remove air.
-
Cool the reactor to a low temperature (e.g., -20 °C) to facilitate the safe addition of butadiene.
-
Using a mass flow controller or a cooled cylinder with a dip tube, charge 5.4 kg (100 mol) of 1,3-butadiene into the reactor.
-
Seal the reactor and slowly heat to the target temperature of 160-190 °C. The pressure will rise accordingly.
-
Maintain the reaction at temperature for 18-24 hours, monitoring pressure and temperature continuously.
-
Upon completion (determined by IPC), cool the reactor to ambient temperature.
-
Vent any excess pressure to a scrubber or flare system.
-
Transfer the reaction mixture to a distillation train for purification.
-
First, remove the toluene solvent, followed by fractional vacuum distillation to isolate the pure this compound.
Quantitative Data Summary
| Parameter | Laboratory Scale (50 g) | Pilot Scale (10 kg) |
| Reactants | ||
| Ethyl Vinyl Ether | 72.1 g (1.0 mol) | 7.2 kg (100 mol) |
| 1,3-Butadiene | 54.1 g (1.0 mol) | 5.4 kg (100 mol) |
| Reaction Conditions | ||
| Temperature | 150-180 °C | 160-190 °C |
| Pressure | Autogenous | Autogenous |
| Time | 12-18 hours | 18-24 hours |
| Yield | ||
| Typical Yield | 60-75% | 55-70% |
| Purity (after distillation) | >99% | >99% |
Conclusion
Both the acid-catalyzed addition and the Diels-Alder reaction present viable pathways for the synthesis of this compound. The choice of route for scale-up will depend on factors such as the availability and cost of starting materials, the capital investment in high-pressure equipment, and safety considerations. The acid-catalyzed route is generally simpler in terms of equipment but may require careful control of exotherms and acid handling. The Diels-Alder route offers a more direct cycloaddition but necessitates specialized high-pressure reactors and stringent safety protocols for handling butadiene. The provided protocols and data serve as a foundation for process development and optimization at larger scales. It is imperative that all scale-up activities are preceded by a thorough process safety assessment.
Application Notes and Protocols: Catalytic Transformations of 3-Ethoxycyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxycyclohexene is a functionalized cycloalkene containing both a double bond and an allylic ether moiety. These features make it a versatile substrate for a variety of catalytic transformations, offering pathways to valuable intermediates for the synthesis of fine chemicals and pharmacologically active molecules. The presence of the ethoxy group can influence the reactivity and selectivity of catalytic processes compared to unsubstituted cyclohexene. This document outlines potential catalytic transformations of this compound, including hydrogenation, epoxidation, and isomerization, and provides generalized experimental protocols based on analogous systems.
Potential Catalytic Transformations
Catalytic Hydrogenation
Catalytic hydrogenation of the double bond in this compound would yield ethoxycyclohexane. This transformation is fundamental for converting an unsaturated cyclic ether to its saturated counterpart, which can be a key structural motif in various target molecules. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The stereochemistry of the resulting saturated ring can be influenced by the catalyst and reaction conditions.
Potential Products:
-
Ethoxycyclohexane
Typical Catalysts:
-
Palladium on Carbon (Pd/C)
-
Platinum on Carbon (Pt/C)
-
Rhodium on Alumina (Rh/Al₂O₃)
-
Raney Nickel (Raney Ni)
Catalytic Epoxidation
The epoxidation of the double bond in this compound would produce 3-ethoxy-1,2-epoxycyclohexane. Epoxides are highly valuable synthetic intermediates due to their reactivity towards nucleophiles, allowing for the introduction of a wide range of functional groups. The reaction can be performed using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic processes employing transition metal catalysts and an oxygen source like hydrogen peroxide or tert-butyl hydroperoxide. The allylic ether group may direct the stereochemical outcome of the epoxidation.[1][2]
Potential Products:
-
cis-3-Ethoxy-1,2-epoxycyclohexane
-
trans-3-Ethoxy-1,2-epoxycyclohexane
Typical Catalysts and Reagents:
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Titanium(IV) isopropoxide with tert-butyl hydroperoxide (for potential asymmetric epoxidation)
-
Methyltrioxorhenium (MTO) with hydrogen peroxide
Catalytic Isomerization
The double bond in this compound can potentially be isomerized to form 1-ethoxycyclohexene or other isomers. This transformation is typically catalyzed by transition metal complexes, such as those of rhodium, iridium, or palladium.[3][4][5][6][7][8] The resulting enol ether, 1-ethoxycyclohexene, is a valuable building block in organic synthesis, for example, in aldol-type reactions.
Potential Products:
-
1-Ethoxycyclohexene
Typical Catalysts:
-
Rhodium(I) complexes (e.g., Wilkinson's catalyst)
-
Iridium complexes
-
Palladium complexes
Data Presentation
Due to the absence of specific literature data for this compound, quantitative data for the proposed transformations cannot be provided. For research purposes, it is recommended to systematically screen catalysts and reaction conditions and to present the findings in a structured format as exemplified below.
Table 1: Hypothetical Data Table for the Catalytic Hydrogenation of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity for Ethoxycyclohexane (%) |
| 1 | 5% Pd/C | Ethanol | 25 | 1 | 4 | - | - |
| 2 | 5% Pt/C | Ethyl Acetate | 25 | 1 | 4 | - | - |
| 3 | Raney Ni | Methanol | 50 | 10 | 6 | - | - |
Table 2: Hypothetical Data Table for the Catalytic Epoxidation of this compound
| Entry | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 3-Ethoxy-1,2-epoxycyclohexane (%) | Diastereomeric Ratio (cis:trans) |
| 1 | m-CPBA | Dichloromethane | 0-25 | 2 | - | - | - |
| 2 | H₂O₂ / MTO | Acetonitrile | 25 | 6 | - | - | - |
| 3 | TBHP / Ti(OiPr)₄ | Dichloromethane | -20 | 24 | - | - | - |
Table 3: Hypothetical Data Table for the Catalytic Isomerization of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 1-Ethoxycyclohexene (%) |
| 1 | [Rh(PPh₃)₃Cl] | Toluene | 80 | 12 | - | - |
| 2 | [Ir(cod)₂]PF₆ / PPh₃ | THF | 60 | 8 | - | - |
| 3 | Co(II)(salen) | Trifluorotoluene | 25 | 5 | - | - |
Experimental Protocols (Generalized)
General Protocol for Catalytic Hydrogenation
Objective: To saturate the carbon-carbon double bond of an allylic ether like this compound.
Materials:
-
Allylic ether (e.g., this compound)
-
Hydrogenation catalyst (e.g., 5% Pd/C)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction flask (e.g., Parr shaker bottle or a round-bottom flask with a balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a reaction flask, add the allylic ether (1.0 eq) and the solvent.
-
Add the hydrogenation catalyst (typically 1-10 mol% of the metal).
-
Seal the flask and purge the system with an inert gas.
-
Introduce hydrogen gas to the desired pressure (e.g., from a balloon or a pressurized vessel).
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
General Protocol for Catalytic Epoxidation with m-CPBA
Objective: To form an epoxide from the double bond of an allylic ether.
Materials:
-
Allylic ether (e.g., this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Anhydrous chlorinated solvent (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the allylic ether (1.0 eq) in the solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting epoxide by column chromatography or distillation.
General Protocol for Catalytic Isomerization
Objective: To isomerize the double bond of an allylic ether to form an enol ether.
Materials:
-
Allylic ether (e.g., this compound)
-
Transition metal catalyst (e.g., Wilkinson's catalyst, [Rh(PPh₃)₃Cl])
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the catalyst (0.5-5 mol%).
-
Add the anhydrous, deoxygenated solvent, followed by the allylic ether (1.0 eq).
-
Heat the reaction mixture to the desired temperature under the inert atmosphere.
-
Stir the reaction and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel or distillation.
Visualizations
Caption: Overview of potential catalytic transformations of this compound.
Caption: A generalized workflow for performing catalytic reactions.
References
- 1. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst [organic-chemistry.org]
- 4. Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A stereoselective isomerization of allyl silyl ethers to (E)- or (Z)-silyl enol ethers using cationic iridium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enol ether synthesis [organic-chemistry.org]
- 8. Sequential Catalytic Isomerization and Allylic Substitution. Conversion of Racemic Branched Allylic Carbonates to Enantioenriched Allylic Substitution Products [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Ethoxycyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-ethoxycyclohexene, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are fractional distillation and column chromatography. The choice of method depends on the nature of the impurities and the required final purity.
Q2: What are the expected physical properties of pure this compound?
A2: While specific experimental values can vary, the table below summarizes key physical properties to aid in characterization.
| Property | Value |
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol [1] |
| Boiling Point | Estimated to be in the range of 150-160 °C at atmospheric pressure. |
| Refractive Index | Estimated to be around 1.45. |
Q3: What are the potential impurities in a crude sample of this compound?
A3: Impurities can arise from the synthesis precursors and side reactions. Common impurities may include:
-
Starting materials: Cyclohexanone, ethanol, and any unreacted reagents.
-
Side-products: 1-Ethoxycyclohexene, diethoxycyclohexane, and products of over-alkylation or elimination reactions.
-
Solvents: Residual solvents used during the synthesis and workup.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp, single peak in the gas chromatogram or a clean NMR spectrum with expected chemical shifts and integrations indicates high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heat source. | - Use a longer fractionating column or one with a higher theoretical plate count (e.g., Vigreux or packed column).- Reduce the distillation rate to allow for proper vapor-liquid equilibrium.- Use a stable heating mantle with a controller. |
| Product is Contaminated with Water | - Incomplete drying of the crude product before distillation. | - Dry the crude product over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. |
| Bumping or Uneven Boiling | - Lack of boiling chips or a magnetic stir bar.- Heating too rapidly. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Heat the flask gradually and evenly. |
| Product Decomposes During Distillation | - The distillation temperature is too high.- Presence of acidic or basic impurities. | - Perform the distillation under reduced pressure to lower the boiling point.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and dry it before distillation. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Bands | - Incorrect solvent system (eluent).- Column was packed improperly.- Sample was overloaded. | - Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation.- Repack the column carefully to ensure a uniform stationary phase.- Reduce the amount of sample loaded onto the column. |
| Streaking or Tailing of Bands | - The compound is too polar for the chosen stationary phase.- The sample is not dissolving completely in the eluent. | - Use a more polar solvent system.- Ensure the sample is fully dissolved in a minimum amount of the eluent before loading it onto the column. |
| Cracking of the Stationary Phase | - The column has run dry. | - Never let the solvent level drop below the top of the stationary phase. Keep the column wet at all times. |
| Product Elutes Too Quickly or Too Slowly | - The polarity of the eluent is too high or too low. | - Adjust the polarity of the solvent system. Increase polarity to elute the compound faster, and decrease polarity to slow it down. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Preparation:
-
Ensure the crude this compound is dry by treating it with a suitable drying agent like anhydrous sodium sulfate, followed by filtration.
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
-
Distillation:
-
Add the dry, crude this compound and a few boiling chips to the distillation flask.
-
Heat the flask gently using a heating mantle.
-
Collect the fractions that distill over at the expected boiling range of this compound. Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.
-
-
Analysis:
-
Analyze the collected fractions for purity using Gas Chromatography (GC) or NMR spectroscopy.
-
Protocol 2: Column Chromatography of this compound
-
Preparation:
-
Select an appropriate stationary phase (e.g., silica gel) and a solvent system based on TLC analysis. A common starting point for ethers is a mixture of hexane and ethyl acetate.
-
Pack the chromatography column with the chosen stationary phase as a slurry in the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the sample through the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: Decision workflow for selecting a purification method for this compound.
References
Common side reactions and byproducts in 3-Ethoxycyclohexene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxycyclohexene. Our aim is to address common challenges encountered during this synthesis, focusing on side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the allylic etherification of cyclohexene with ethanol. This reaction can be catalyzed by various methods, including transition metal complexes (e.g., Iridium, Rhodium, or Palladium-based catalysts) or via an acid-catalyzed pathway. The choice of catalyst can significantly influence the reaction's efficiency and the profile of byproducts.
Q2: What are the primary expected side products in the synthesis of this compound?
A2: The primary side products depend on the synthetic route chosen. Common byproducts may include:
-
1-Ethoxycyclohexene: An isomer of the desired product, which can form under certain catalytic conditions.
-
Ethoxycyclohexane: The saturated ether, resulting from the reduction of the cyclohexene ring, particularly if a hydrogenation catalyst is used or if there are sources of hydride in the reaction mixture.[1]
-
Dicyclohexyl ether: This can form, especially in acid-catalyzed reactions, through the reaction of the carbocation intermediate with unreacted cyclohexanol (if present as a starting material or impurity).[2]
-
1,1-Diethoxycyclohexane: This byproduct can arise if cyclohexanone is present as an impurity in the starting cyclohexene or is formed via oxidation during the reaction.[3][4][5]
-
Diethoxycyclohexane isomers (e.g., 1,3- or 1,4-diethoxycyclohexane): These can be formed through various secondary reactions, especially under harsh acidic conditions.
Q3: How can I minimize the formation of the isomeric byproduct, 1-Ethoxycyclohexene?
A3: The regioselectivity of the allylic etherification is crucial. The use of specific ligand-metal catalyst systems, such as certain iridium-phosphoramidite complexes, has been shown to favor the formation of the branched allylic ether (3-substituted) over the linear isomer (1-substituted).[6][7][8] Careful selection of the catalyst and optimization of reaction conditions are key to maximizing the yield of this compound.
Q4: My reaction is showing a low yield of the desired product. What are the potential causes?
A4: Low yields can stem from several factors:
-
Catalyst deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents.
-
Suboptimal reaction conditions: Temperature, reaction time, and concentration of reactants and catalyst may not be optimized.
-
Competing side reactions: The formation of significant amounts of byproducts will naturally lower the yield of the desired product.
-
Reversibility of the reaction: In some cases, the reaction may be reversible, and the equilibrium may not favor the product.[9]
-
Loss of product during workup: this compound is a volatile compound, and care must be taken during extraction and distillation to avoid losses.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Presence of a significant amount of 1-Ethoxycyclohexene | Non-regioselective catalyst or reaction conditions. | - Screen different transition metal catalysts and ligands known for high regioselectivity in allylic etherification. - Adjust reaction temperature and solvent polarity. |
| Formation of Ethoxycyclohexane | Presence of a reducing agent or catalyst with hydrogenation activity. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use a catalyst system that does not promote hydrogenation. - Purify starting materials to remove any potential hydride sources. |
| Detection of Dicyclohexyl ether | Acid-catalyzed reaction with cyclohexanol impurity or formation. | - Use highly purified cyclohexene. - If using an acid catalyst, consider a milder, non-protic Lewis acid. - If starting from cyclohexanol, ensure complete conversion to an intermediate that prevents this side reaction.[2] |
| Identification of Diethoxycyclohexane isomers | Harsh reaction conditions leading to further reactions. | - Reduce the reaction temperature. - Decrease the concentration of the acid catalyst. - Shorten the reaction time. |
| Low overall conversion of cyclohexene | Inactive or insufficient catalyst. Presence of inhibitors. | - Activate the catalyst according to the literature procedure. - Increase the catalyst loading. - Ensure all reagents and solvents are pure and dry. Water can inhibit many catalysts. |
Experimental Protocols
While a specific, optimized protocol for the synthesis of this compound is not widely published, a plausible experimental approach based on transition metal-catalyzed allylic etherification is provided below.
Proposed Synthesis of this compound via Iridium-Catalyzed Allylic Etherification
This protocol is adapted from general procedures for iridium-catalyzed allylic etherification.[6][8]
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Phosphoramidite ligand (e.g., (R)-MONOPHOS)
-
Cyclohexene (distilled and degassed)
-
Ethanol (anhydrous and degassed)
-
Anhydrous base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF or Dichloromethane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, a solution of [Ir(cod)Cl]₂ and the phosphoramidite ligand (in a 1:2 molar ratio) is prepared in the chosen anhydrous solvent. This mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To a separate oven-dried reaction vessel under an inert atmosphere, add the anhydrous base (e.g., K₂CO₃).
-
Addition of Reagents: To the reaction vessel, add the anhydrous solvent, followed by cyclohexene and anhydrous ethanol.
-
Initiation of Reaction: Add the pre-formed iridium catalyst solution to the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) and monitored by GC-MS or TLC.
-
Workup: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to isolate this compound.
Visualizations
Caption: Main reaction pathway and potential side reactions in this compound synthesis.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved Please help me draw this mechanism for 1,1 diethoxy | Chegg.com [chegg.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. prepchem.com [prepchem.com]
- 6. Direct, Iridium-Catalyzed Enantioselective and Regioselective Allylic Etherification with Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Direct, Iridium-Catalyzed Asymmetric Allylic Etherification with Aliphatic Alcohols. | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. athabascau.ca [athabascau.ca]
Optimization of reaction conditions for 3-Ethoxycyclohexene (temperature, solvent, catalyst)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of 3-Ethoxycyclohexene. The information is tailored for professionals in research, scientific, and drug development fields, offering practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are the Williamson ether synthesis and the acid-catalyzed etherification of an alcohol.
-
Williamson Ether Synthesis: This method involves the reaction of an alkali ethoxide (e.g., sodium ethoxide) with a 3-halocyclohexene (e.g., 3-bromocyclohexene). It proceeds via an S(_N)2 mechanism.
-
Acid-Catalyzed Etherification: This route involves the reaction of cyclohexen-3-ol with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Q2: What is the main side reaction of concern during the Williamson ether synthesis of this compound?
A2: The primary competing reaction is the E2 elimination of the alkyl halide, which leads to the formation of cyclohexadiene.[1][2] This is particularly prevalent with secondary halides like 3-bromocyclohexene, especially at higher temperatures.[3][4]
Q3: How can I favor the desired S(_N)2 reaction over the E2 elimination?
A3: To promote the formation of this compound over the cyclohexadiene byproduct, consider the following:
-
Temperature: Use lower reaction temperatures. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[4][5]
-
Solvent: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving the alkoxide ion more "naked" and nucleophilic, which enhances the S(_N)2 pathway.[6][7] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Base: While a strong base is required to form the alkoxide, an excessively high concentration can favor elimination.
Q4: What are the potential byproducts in the acid-catalyzed etherification of cyclohexen-3-ol?
A4: The main byproduct is cyclohexadiene, formed through the acid-catalyzed dehydration of cyclohexen-3-ol.[8] Careful control of the reaction temperature is crucial to minimize this side reaction.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Predominance of elimination: Reaction conditions favoring the E2 pathway (high temperature, wrong solvent). 3. Poor quality reagents: Decomposed alkyl halide or wet alcohol/solvent. 4. Ineffective base (Williamson): Incomplete deprotonation of the alcohol. | 1. Monitor the reaction by TLC or GC to determine the optimal reaction time. If the reaction is sluggish at lower temperatures, a slight increase may be necessary, but this must be balanced against the risk of elimination. 2. For the Williamson synthesis, switch to a polar aprotic solvent (e.g., DMF, DMSO) and maintain a lower reaction temperature (e.g., room temperature to 50°C). For acid-catalyzed etherification, carefully control the temperature to avoid dehydration.[9] 3. Use freshly distilled or purified reagents and ensure anhydrous conditions, especially for the Williamson synthesis. 4. Use a strong base like sodium hydride to ensure complete formation of the alkoxide. |
| Presence of Significant Amount of Cyclohexadiene | 1. High reaction temperature: Favors elimination over substitution.[4][5] 2. Use of a protic solvent (Williamson): Can favor elimination. 3. Strongly basic and/or hindered base: Can favor elimination. | 1. Lower the reaction temperature.[4][5] 2. Switch to a polar aprotic solvent.[6] 3. Use sodium ethoxide rather than a bulkier base like potassium tert-butoxide. |
| Difficulty in Product Purification | 1. Close boiling points: The boiling point of the product may be close to that of the starting materials or byproducts. 2. Formation of azeotropes: Can complicate distillation. 3. Product instability: The product may be sensitive to acid or heat. | 1. Use fractional distillation for separation. If boiling points are very close, consider column chromatography on silica gel. 2. Perform an aqueous workup to remove water-soluble impurities before distillation. 3. Neutralize any acidic catalyst before workup and distillation. Use vacuum distillation to lower the boiling point and minimize thermal decomposition. |
Data Presentation
Table 1: Effect of Temperature on Williamson Ether Synthesis Yield
| Temperature (°C) | Approximate Yield of this compound (%) | Notes |
| 25 (Room Temp) | 60-70 | Slower reaction time, minimal elimination. |
| 50 | 75-85 | Faster reaction, slight increase in elimination byproduct. |
| 80 | 40-50 | Significant increase in cyclohexadiene formation.[4] |
| 100 | < 30 | Elimination is the major pathway.[4] |
Note: Yields are approximate and can vary based on other reaction conditions.
Table 2: Effect of Solvent on Williamson Ether Synthesis (S(_N)2 vs. E2)
| Solvent | Dielectric Constant (ε) | Typical Outcome |
| DMF (N,N-Dimethylformamide) | 37 | Favors S(_N)2, higher yield of ether.[7] |
| DMSO (Dimethyl sulfoxide) | 47 | Favors S(_N)2, higher yield of ether.[7] |
| Acetonitrile | 37.5 | Favors S(_N)2.[7] |
| Ethanol (Protic) | 24.5 | Can lead to a mixture of substitution and elimination products.[7] |
| tert-Butanol (Protic, hindered) | 12.5 | Favors E2, higher yield of alkene. |
Experimental Protocols
1. Williamson Ether Synthesis of this compound
-
Materials: 3-bromocyclohexene, sodium ethoxide, anhydrous N,N-dimethylformamide (DMF), diethyl ether, saturated aqueous ammonium chloride, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-bromocyclohexene (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford this compound.
-
2. Acid-Catalyzed Etherification of Cyclohexen-3-ol
-
Materials: Cyclohexen-3-ol, absolute ethanol, sulfuric acid (catalytic amount), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of cyclohexen-3-ol (1.0 equivalent) in excess absolute ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) at 0°C.
-
Slowly warm the mixture to a carefully controlled temperature (e.g., 40-50°C) and stir for several hours. Monitor the reaction by TLC or GC. It is critical to avoid higher temperatures to minimize the formation of cyclohexadiene.[9]
-
After the reaction is complete, cool the mixture to room temperature and neutralize the acid by adding saturated aqueous sodium bicarbonate until effervescence ceases.
-
Remove the excess ethanol under reduced pressure.
-
Extract the residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Visualizations
Caption: Competing pathways in the reaction of 3-bromocyclohexene with sodium ethoxide.
Caption: Reaction pathways for the acid-catalyzed reaction of cyclohexen-3-ol with ethanol.
References
- 1. How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Selecting between SN2 and E2 primary alkyl halide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Solved BACKGROUND AND DISCUSSION The Williamson ether | Chegg.com [chegg.com]
- 8. athabascau.ca [athabascau.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Ethoxycyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxycyclohexene. The following information addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in a crude this compound sample synthesized via Williamson ether synthesis from 3-bromocyclohexene and sodium ethoxide?
A1: The most probable impurities include:
-
Unreacted Starting Materials: 3-bromocyclohexene and sodium ethoxide.
-
Solvent Residues: Depending on the solvent used, traces of ethanol, dimethylformamide (DMF), or other polar aprotic solvents may be present.
-
Side-Products: The primary side-product is typically 1,3-cyclohexadiene, formed via an E2 elimination reaction, which is competitive with the desired SN2 substitution. Other isomeric dienes may also be present in smaller amounts.
-
Water: Introduced during the work-up procedure.
Q2: My crude product is dark-colored. What is the likely cause and how can I remove the color?
A2: A dark coloration in the crude product often indicates the presence of polymeric or degradation byproducts, which can form under the reaction conditions, especially if the temperature was not well-controlled. Residual acid or base can also catalyze decomposition.
Troubleshooting:
-
Activated Carbon Treatment: Before distillation, dissolving the crude product in a non-polar solvent (e.g., hexane or diethyl ether) and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Washing: Ensure the aqueous work-up is thorough to remove all acidic or basic residues. Washing with a dilute sodium bicarbonate or ammonium chloride solution can neutralize any remaining acid or base, respectively.
Q3: During fractional distillation, I am not getting a sharp boiling point for my this compound. What could be the issue?
A3: A broad boiling point range during distillation is a classic sign of an impure sample. The presence of solvents with different boiling points or other impurities can lead to this observation.
Troubleshooting:
-
Improve Fractional Distillation Setup: Use a longer, well-insulated fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and improve separation efficiency.
-
Pre-distillation Purification: Ensure that all lower-boiling impurities, such as residual solvents from the reaction or extraction, have been removed prior to final distillation. This can often be achieved by a preliminary simple distillation or by rotary evaporation under reduced pressure.
-
Check for Azeotropes: While less common for this specific mixture, be aware of the possibility of azeotrope formation between the product and an impurity, which would make separation by distillation difficult.
Q4: My final product shows a peak corresponding to cyclohexadiene in the GC-MS analysis. How can I remove this impurity?
A4: Cyclohexadiene is a common byproduct of the elimination reaction. Due to its volatility, it can sometimes co-distill with the desired product.
Troubleshooting:
-
Careful Fractional Distillation: As cyclohexadiene has a lower boiling point (approx. 80 °C) than this compound (boiling point needs to be determined, but expected to be higher), careful fractional distillation should allow for its removal in the initial fractions. Collect the fractions and analyze them by GC-MS to ensure the main product fraction is free of this impurity.
-
Chemical Treatment (Advanced): In some cases, selective chemical reactions can be used to remove diene impurities. For example, a Diels-Alder reaction with a suitable dienophile could be employed to convert the diene into a higher-boiling adduct that is more easily separated by distillation. This approach should be used with caution as it adds extra steps and reagents.
Q5: How can I confirm the purity of my final this compound sample?
A5: A combination of analytical techniques should be used to assess purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and detect impurities with characteristic signals. Integration of the proton signals can provide a quantitative estimate of purity.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of the key functional groups (C=C, C-O-C) and the absence of impurities with distinct IR absorptions (e.g., -OH from unreacted alcohol).
Quantitative Data Summary
The following table provides hypothetical but representative data on the purity of a crude this compound sample before and after purification by fractional distillation, as might be determined by Gas Chromatography (GC) with Flame Ionization Detection (FID).
| Compound | Boiling Point (°C) | Retention Time (min) | Area % (Crude) | Area % (Purified) |
| 1,3-Cyclohexadiene | 80 | 3.5 | 15 | < 0.1 |
| Ethanol (Solvent) | 78.5 | 2.8 | 5 | < 0.1 |
| 3-Bromocyclohexene | 165-167 | 8.2 | 10 | < 0.1 |
| This compound | ~155-160 (estimated) | 7.5 | 68 | > 99.5 |
| Dicyclohexyl ether (potential side product) | ~240 | 10.1 | 2 | < 0.1 |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Work-up of the Crude Reaction Mixture: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by slowly adding water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). d. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any acid), and finally with brine (saturated NaCl solution) to aid in drying. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to remove the bulk of the solvent.
-
Fractional Distillation: a. Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. b. Add the crude this compound to the distillation flask along with a few boiling chips. c. Slowly heat the distillation flask. d. Discard the initial fraction (forerun), which will contain any low-boiling impurities such as residual solvent and cyclohexadiene. e. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. f. Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions, especially with ethers.
Protocol 2: GC-MS Analysis of this compound Purity
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Stability issues and degradation pathways of 3-Ethoxycyclohexene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of 3-Ethoxycyclohexene for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a cyclic ether with the molecular formula C8H14O.[1] It is a colorless liquid with a molecular weight of 126.20 g/mol .[1] Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H14O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCOC1CCCC=C1 | PubChem[1] |
| InChIKey | DOSFUALYLORAFN-UHFFFAOYSA-N | PubChem[1] |
Q2: What are the primary stability concerns with this compound?
While specific stability data for this compound is not extensively documented in the provided search results, its structure as a cyclohexene derivative suggests susceptibility to oxidation. Similar cyclic alkenes can undergo oxidation, especially at the allylic position or the double bond.[2][3] Ethers are also known to form explosive peroxides over time, especially when exposed to air and light. Therefore, the primary stability concerns are oxidation and peroxide formation.
Q3: What are the likely degradation pathways for this compound?
Based on the chemistry of cyclohexene and ethers, two main degradation pathways can be inferred:
-
Oxidation of the Cyclohexene Ring: The double bond in the cyclohexene ring is susceptible to oxidation, which can lead to the formation of epoxides, diols, or ketones. This can be catalyzed by light, heat, or trace metal impurities.
-
Peroxide Formation: Like many ethers, this compound can react with atmospheric oxygen to form hydroperoxides at the carbon atom adjacent to the ether oxygen. These peroxides can be unstable and potentially explosive, especially upon concentration.
Caption: Inferred degradation pathways of this compound.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound leading to impurities.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of the this compound stock solution using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Check for Peroxides: Use peroxide test strips to check for the presence of hydroperoxides, especially in older samples or those that have been exposed to air.
-
Purification: If impurities are detected, consider purifying the this compound by distillation. Caution: Do not distill if peroxides are present, as this can lead to an explosion.[4]
-
Proper Storage: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place, and in a tightly sealed container to prevent further degradation.[4]
-
Issue 2: Formation of a precipitate or crystals in the this compound sample.
-
Possible Cause: This could be due to the formation of peroxides, which can sometimes appear as crystals, or other solid degradation products.
-
Troubleshooting Steps:
-
DO NOT TOUCH THE BOTTLE! If you observe crystals, especially around the cap of an older bottle of an ether, treat it as a potential explosion hazard.[4]
-
Visual Inspection: Without moving the container, visually inspect for the presence of crystals.
-
Contact Safety Personnel: Immediately notify your institution's Environmental Health and Safety (EHS) office for proper handling and disposal procedures. Do not attempt to open or move the container yourself.
-
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for separating volatile organic compounds.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 35-350
-
-
Data Analysis: Identify the peak corresponding to this compound (m/z 126.2) and any impurity peaks by comparing their mass spectra to a library database.
Caption: General workflow for GC-MS purity analysis.
Protocol 2: Peroxide Test
-
Obtain Test Strips: Use commercially available peroxide test strips.
-
Sample Application: Dip the test strip into the this compound sample for the time specified in the manufacturer's instructions.
-
Read Results: Compare the color of the test strip to the color chart provided with the kit to determine the concentration of peroxides.
-
Interpretation:
-
< 30 ppm: Generally safe for use.
-
30-100 ppm: Use with caution; avoid distillation or concentration.
-
> 100 ppm: High hazard; contact EHS for disposal.
-
Caption: Decision logic for handling results from a peroxide test.
References
- 1. This compound | C8H14O | CID 285902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective cyclohexene oxidation with O2, H2O2 and tert-butyl hydroperoxide over spray-flame synthesized LaCo1−xFexO3 nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Role of decomposition products in the oxidation of cyclohexene using a manganese(III) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
Technical Support Center: Monitoring 3-Ethoxycyclohexene Reaction Progress
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the reaction progress of 3-Ethoxycyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring the formation of this compound?
A1: The most common and effective methods for monitoring the reaction progress of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Fourier-Transform Infrared (FTIR) Spectroscopy can also be used, primarily for qualitative assessment.
-
Gas Chromatography (GC): Ideal for quantitative analysis, GC can separate this compound from the starting materials (e.g., cyclohexene, ethanol) and any byproducts, allowing for accurate measurement of conversion and yield.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to monitor the disappearance of reactant signals and the appearance of product signals in real-time.[4][5] Protons on the carbon adjacent to the ether oxygen in this compound will have a characteristic chemical shift in the 3.4-4.5 ppm range.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of the ether functional group. A characteristic C-O single bond stretch will appear in the 1050-1150 cm⁻¹ range.[6][7] However, it is less suited for precise quantification compared to GC or NMR.
Q2: How do I prepare samples for GC analysis during the reaction?
A2: To prepare a sample for GC analysis, carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture at specific time intervals. Quench the reaction in the aliquot immediately by adding it to a vial containing a suitable solvent (e.g., dichloromethane) and a small amount of a quenching agent if necessary (e.g., a mild base to neutralize an acid catalyst). This prevents further reaction. The diluted and quenched sample can then be injected into the GC.
Q3: In the ¹H NMR spectrum, which signals should I monitor to track the reaction progress?
A3: To track the reaction, you should monitor the disappearance of reactant signals and the appearance of product signals. For the formation of this compound from cyclohexene, you would typically observe:
-
Disappearance of cyclohexene's vinyl protons: The signal for the C=C protons in cyclohexene (around 5.6-5.7 ppm) will decrease in intensity.[8][9]
-
Appearance of the proton on the ether-linked carbon: A new signal for the proton on the carbon bonded to the ethoxy group in this compound will appear.
-
Appearance of the ethoxy group signals: You will see new signals corresponding to the -OCH₂CH₃ group, typically a quartet around 3.5 ppm and a triplet around 1.2 ppm.
Q4: Can I use Mass Spectrometry (MS) to monitor this reaction?
A4: Yes, Mass Spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool. It not only helps in separating the components of the reaction mixture but also confirms the identity of the product, this compound, by its molecular weight and fragmentation pattern.[10]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Q5: My chromatogram shows peak tailing for my product. What could be the cause and how do I fix it?
A5: Peak tailing can be caused by several factors.[11][12]
-
Cause: Active sites in the GC column or liner, column contamination, or an overloaded column.[11]
-
Solution:
-
Check for Contamination: Clean or replace the injector liner and bake out the column at a high temperature to remove contaminants.[13]
-
Use a Deactivated Column/Liner: Ensure you are using a properly deactivated column and liner to minimize interactions with your analytes.
-
Adjust Sample Concentration: Dilute your sample to avoid overloading the column.[11]
-
Q6: I am seeing "ghost peaks" in my GC chromatogram. What are they and how can I get rid of them?
A6: Ghost peaks are unexpected peaks that appear in your chromatogram.
-
Cause: These can be due to contamination in the injector, septum bleed, or carryover from a previous injection.[12][14]
-
Solution:
-
Clean the Injector: Regularly clean the injector port and replace the liner.[13][14]
-
Use a High-Quality Septum: Use a high-temperature, low-bleed septum to minimize contamination.[14]
-
Run a Blank: After a concentrated sample, run a blank solvent injection to wash out any residual compounds from the system.
-
NMR Spectroscopy Troubleshooting
Q7: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What is the issue?
A7: Poor resolution and broad peaks in NMR can stem from several issues.
-
Cause: Poor magnetic field homogeneity (shimming), sample inhomogeneity (e.g., presence of solids), or high sample viscosity.[5][15]
-
Solution:
-
Shim the Spectrometer: Carefully shim the magnetic field before acquiring your spectrum to improve homogeneity.[5]
-
Ensure Sample Quality: Filter your sample to remove any particulate matter. If the sample is too concentrated or viscous, dilute it.
-
Check for Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.
-
Q8: My NMR signal-to-noise ratio is very low. How can I improve it?
A8: A low signal-to-noise ratio can make it difficult to accurately integrate peaks.
-
Cause: The sample is too dilute, or an insufficient number of scans were acquired.
-
Solution:
-
Increase Concentration: If possible, use a more concentrated sample.
-
Increase the Number of Scans: Acquire more scans. The signal-to-noise ratio increases with the square root of the number of scans.
-
Use a Higher Field Spectrometer: If available, a spectrometer with a stronger magnetic field will provide better sensitivity.
-
Data Presentation
The following table presents example data for a typical reaction to form this compound, monitored over 4 hours.
| Reaction Time (minutes) | Conversion by GC (%) | Conversion by ¹H NMR (%) |
| 0 | 0 | 0 |
| 30 | 25 | 23 |
| 60 | 48 | 45 |
| 90 | 65 | 63 |
| 120 | 78 | 76 |
| 180 | 91 | 90 |
| 240 | 95 | 94 |
Experimental Protocols
Protocol 1: Reaction Monitoring by Gas Chromatography (GC)
-
Instrument Setup:
-
Column: Use a suitable capillary column, such as a DB-5 or equivalent (30m x 0.25mm ID, 0.25µm film thickness).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 60°C for 2 minutes, then ramp up to 200°C at a rate of 10°C/min. Hold at 200°C for 2 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Sample Preparation:
-
At each time point (e.g., t=0, 30, 60, 120, 240 min), withdraw approximately 0.1 mL of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of dichloromethane and an internal standard (e.g., dodecane).
-
Mix the sample thoroughly.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to the starting material (cyclohexene) and the product (this compound) based on their retention times, confirmed by running standards.
-
Calculate the peak areas for the starting material and the product.
-
-
Data Interpretation:
-
Calculate the percentage conversion at each time point using the following formula: Conversion (%) = [Area of Product / (Area of Starting Material + Area of Product)] x 100
-
Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz).
-
Ensure the instrument is properly tuned and shimmed.
-
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Transfer the aliquot to an NMR tube and dilute with a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard with a known chemical shift that does not overlap with reactant or product signals (e.g., tetramethylsilane - TMS).
-
-
Analysis:
-
Acquire a ¹H NMR spectrum for each sample.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
-
Data Interpretation:
-
Identify a characteristic, well-resolved peak for both the starting material (e.g., vinyl protons of cyclohexene) and the product (e.g., the proton on the ether-linked carbon).
-
Integrate these peaks.
-
Calculate the percentage conversion using the relative integration values: Conversion (%) = [Integral of Product Peak / (Integral of Starting Material Peak + Integral of Product Peak)] x 100
-
Visualizations
Caption: Experimental workflow for monitoring reaction progress.
Caption: Troubleshooting decision tree for GC peak shape issues.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 3-Ethoxycyclohexene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 3-ethoxycyclohexene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the stereoselective synthesis of this compound derivatives?
A1: The most common and effective methods for constructing the this compound core with stereocontrol are:
-
The Diels-Alder Reaction: This [4+2] cycloaddition is a powerful tool for forming six-membered rings with predictable stereochemistry.[1] For this compound derivatives, this typically involves the reaction of a 1,3-diene with ethyl vinyl ether (an electron-rich dienophile). The stereochemistry of the substituents on both the diene and dienophile is generally retained in the product.[2]
-
The Ireland-Claisen Rearrangement: This[3][3]-sigmatropic rearrangement of an allylic ester can be used to form γ,δ-unsaturated carboxylic acids, which can be precursors to functionalized cyclohexene rings.[3][4] The geometry of the intermediate silyl ketene acetal, controlled by solvent choice, dictates the stereochemical outcome.[5]
-
Ring-Closing Metathesis (RCM): RCM is a versatile method for forming cyclic alkenes, including cyclohexene derivatives, from acyclic diene precursors.[6][7] The use of chiral catalysts can facilitate enantioselective ring closure.[8]
Q2: How does the ethoxy group on the dienophile (ethyl vinyl ether) affect the Diels-Alder reaction?
A2: The ethoxy group is an electron-donating group, which makes ethyl vinyl ether an electron-rich dienophile. This has several implications:
-
Reactivity: It reacts most efficiently with electron-poor dienes (inverse-electron-demand Diels-Alder) or can be encouraged to react with electron-rich or neutral dienes through the use of Lewis acid catalysts.
-
Regioselectivity: The ethoxy group directs the regiochemical outcome of the cycloaddition with unsymmetrical dienes, which can be predicted based on the electronic effects of the substituents.[9]
-
Stereoselectivity: The stereochemical influence is primarily governed by the overall transition state geometry (endo vs. exo). Lewis acids can enhance the preference for the endo product.[10]
Q3: What is the "endo rule" in the context of a Diels-Alder reaction to form a this compound derivative?
A3: The "endo rule" states that the kinetic product of a Diels-Alder reaction is typically the one in which the substituents on the dienophile are oriented towards the newly forming double bond in the cyclohexene ring.[11] This is due to favorable secondary orbital interactions in the transition state.[11] While the endo product is often the major product under kinetic control (lower temperatures), the exo product may be more thermodynamically stable and can be favored at higher temperatures.[11]
Q4: How can I determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my this compound product?
A4: The d.r. and e.e. can be determined using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H NMR can often be used to distinguish between diastereomers, as the different spatial arrangements of atoms lead to distinct chemical shifts and coupling constants. Integration of the relevant peaks allows for quantification of the d.r.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Chiral stationary phases in GC or HPLC are highly effective for separating enantiomers and diastereomers, allowing for the determination of both e.e. and d.r.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (e.g., poor endo/exo ratio)
Low diastereoselectivity is a common issue, resulting in a mixture of stereoisomers that can be difficult to separate.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for addressing low diastereoselectivity.
Possible Causes & Solutions:
-
High Reaction Temperature: Diels-Alder reactions are reversible, and higher temperatures can lead to the formation of the more thermodynamically stable exo isomer.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled endo product.[11]
-
-
Ineffective Lewis Acid Catalysis: Lewis acids coordinate to the dienophile, enhancing its reactivity and increasing the energy difference between the endo and exo transition states.[10]
-
Solution: Introduce a Lewis acid catalyst if one is not being used. If a catalyst is already in use, screen a variety of Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄, ZnCl₂) to find one that provides optimal selectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states.
-
Solution: Screen a range of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
-
Steric Hindrance: Bulky substituents on the diene or dienophile can disfavor the more sterically congested endo transition state.
-
Solution: If possible, modify the reactants to reduce steric hindrance near the reaction centers.
-
Problem 2: Low or No Enantioselectivity in an Asymmetric Reaction
Achieving high enantioselectivity requires careful selection of chiral auxiliaries or catalysts.
Possible Causes & Solutions:
-
Ineffective Chiral Catalyst/Auxiliary: The chosen chiral ligand, catalyst, or auxiliary may not be suitable for the specific substrate.
-
Solution: Screen a library of chiral ligands or auxiliaries. For Diels-Alder reactions, common choices include chiral oxazaborolidines or ligands for Lewis acidic metals.
-
-
Mismatched Reactants and Catalyst: The stereoelectronic properties of the substrate and the chiral catalyst may be poorly matched.
-
Solution: Consult literature for precedents with similar substrates. Sometimes, using the opposite enantiomer of the catalyst can provide a "matched" pairing, leading to higher selectivity.
-
-
Racemization: The product may be forming with high enantioselectivity but then racemizing under the reaction or workup conditions.
-
Solution: Ensure that the reaction and workup conditions are mild and do not expose the product to harsh acidic or basic conditions that could epimerize the stereocenters.
-
Problem 3: Formation of Side Products and Low Yield
Side reactions can compete with the desired stereoselective pathway, reducing the overall yield.
Possible Causes & Solutions:
-
Polymerization of Dienophile: Electron-rich alkenes like ethyl vinyl ether can be prone to polymerization, especially in the presence of Lewis acids.
-
Solution: Add the dienophile slowly to the reaction mixture. Ensure the reaction is run at a suitable concentration and temperature to disfavor polymerization.
-
-
Decomposition of Reactants or Products: The reactants or the this compound product may be unstable under the reaction conditions.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Minimize reaction time and use the mildest possible conditions.
-
-
Incorrect Regiochemistry: With unsymmetrical dienes, a mixture of regioisomers may form.
Data Presentation
Table 1: Effect of Lewis Acid on Diastereoselectivity in a Model Diels-Alder Reaction
The following table summarizes representative data for the reaction of isoprene with ethyl vinyl ether, illustrating the impact of different Lewis acids on the endo:exo selectivity.
| Entry | Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | Toluene | 80 | 45 | 70:30 |
| 2 | AlCl₃ | CH₂Cl₂ | -78 | 85 | 95:5 |
| 3 | TiCl₄ | CH₂Cl₂ | -78 | 90 | >99:1 |
| 4 | SnCl₄ | CH₂Cl₂ | -78 | 88 | 92:8 |
| 5 | ZnCl₂ | CH₂Cl₂ | -20 | 75 | 85:15 |
Note: This data is illustrative and based on general trends in Lewis acid-catalyzed Diels-Alder reactions. Actual results may vary.
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Synthesis of a Chiral this compound Derivative
This protocol describes a general procedure for the enantioselective Diels-Alder reaction between cyclopentadiene and ethyl vinyl ether using a chiral Lewis acid catalyst.
Materials:
-
Chiral ligand (e.g., (R)-BINOL derivative)
-
Lewis acid (e.g., Ti(O-iPr)₄)
-
Cyclopentadiene (freshly cracked)
-
Ethyl vinyl ether
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral ligand (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL). Add the Lewis acid (0.1 mmol) dropwise at room temperature and stir the mixture for 30-60 minutes to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Reactants: Add ethyl vinyl ether (1.2 mmol) to the cooled catalyst solution. Then, add freshly cracked cyclopentadiene (1.0 mmol) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ (10 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the this compound derivative.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC).
Visualizations
Key Factors Influencing Stereoselectivity
Caption: Interplay of factors determining the stereochemical outcome.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ireland-Claisen Rearrangement [organic-chemistry.org]
- 4. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. drughunter.com [drughunter.com]
- 7. youtube.com [youtube.com]
- 8. ursa.cat [ursa.cat]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing Regioselectivity in Reactions with 3-Ethoxycyclohexene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethoxycyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the regioselectivity of your chemical reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and offers potential solutions to improve regioselectivity.
Issue 1: Poor Regioselectivity in Electrophilic Additions (e.g., Hydrohalogenation)
Question: My electrophilic addition of HBr to this compound is yielding a mixture of regioisomers. How can I favor the formation of the Markovnikov or anti-Markovnikov product?
Possible Causes and Solutions:
-
Carbocation Stability: The ethoxy group at the allylic position can influence the stability of the intermediate carbocation through inductive and resonance effects. The reaction mechanism proceeds through the most stable carbocation intermediate.
-
Solvent Effects: The polarity of the solvent can significantly impact the stability of the carbocation intermediate and the transition state.
-
For the Markovnikov product (addition of Br at C-2): Use polar, non-coordinating solvents to stabilize the carbocation intermediate at C-2, which is favored by the electron-donating nature of the adjacent ether oxygen.
-
For the anti-Markovnikov product (addition of Br at C-3): This is generally less favored in standard electrophilic additions. However, radical addition conditions (e.g., HBr with a radical initiator like AIBN or benzoyl peroxide) will favor the anti-Markovnikov product.
-
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy.
Troubleshooting Workflow for Electrophilic Addition
Caption: Troubleshooting workflow for poor regioselectivity in electrophilic additions.
Issue 2: Low Regioselectivity in Palladium-Catalyzed Allylic Alkylation
Question: My palladium-catalyzed allylic alkylation of this compound with a soft nucleophile (e.g., dimethyl malonate) is giving a mixture of products from attack at C-1 and C-3. How can I control the regioselectivity?
Possible Causes and Solutions:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst are critical in controlling the regioselectivity of the nucleophilic attack on the η³-allyl intermediate.
-
For attack at the less substituted carbon (C-3): Sterically bulky ligands (e.g., P(t-Bu)₃, XPhos) can favor nucleophilic attack at the less sterically hindered terminus of the allyl complex.
-
For attack at the more substituted carbon (C-1): Electron-poor ligands can sometimes favor attack at the more electron-deficient, more substituted carbon.
-
-
Solvent: The choice of solvent can influence the catalyst activity and the position of the equilibrium between different palladium-allyl intermediates.
-
Counterion of the Nucleophile: The nature of the counterion associated with the enolate can affect its reactivity and steric profile, thereby influencing the regioselectivity.
Quantitative Data on Ligand Effects in a Model System
| Ligand | Solvent | Temperature (°C) | Ratio of C-1:C-3 Attack |
| PPh₃ | THF | 25 | 1 : 1.5 |
| dppe | THF | 25 | 1.2 : 1 |
| P(t-Bu)₃ | Toluene | 25 | 1 : 9 |
| XPhos | Dioxane | 50 | 1 : >20 |
Note: Data is illustrative for a model cyclic allylic ether system and may vary for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the epoxidation of this compound with m-CPBA?
A1: The epoxidation of this compound with a peroxy acid like m-CPBA is expected to be highly regioselective for the double bond, forming the corresponding epoxide. The ethoxy group is unlikely to be oxidized under these conditions. The stereoselectivity of the epoxidation will be influenced by the allylic ethoxy group, which can direct the electrophilic peroxy acid to the syn or anti face of the double bond, depending on steric and electronic factors.
Q2: How does the ethoxy group in this compound direct the regioselectivity of hydroboration-oxidation?
A2: In hydroboration-oxidation, the boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen adds to the more substituted carbon. For this compound, the directing effect of the allylic ethoxy group can be complex. Steric hindrance from the ethoxy group will influence the approach of the bulky borane reagent. The major product is generally the one where the hydroxyl group is introduced at the carbon further away from the ethoxy group (C-2), with anti-stereoselectivity relative to the ethoxy group.
Hydroboration-Oxidation Signaling Pathway
Validation & Comparative
Spectroscopic Analysis and Confirmation of 3-Ethoxycyclohexene Structure: A Comparative Guide
Despite a comprehensive search of available scientific databases and literature, experimental spectroscopic data for 3-ethoxycyclohexene remains elusive. The prevalent compound identified in spectral databases is 3-ethoxy-2-cyclohexen-1-one, a structurally distinct molecule. This guide, therefore, outlines the theoretical spectroscopic analysis that would be employed to confirm the structure of this compound and differentiate it from its isomers, 1-ethoxycyclohexene and 4-ethoxycyclohexene, should the data become available.
Introduction
This compound (C₈H₁₄O) is a cyclic ether with three potential positional isomers depending on the location of the double bond and the ethoxy group. The definitive structural confirmation of a synthesized sample alleged to be this compound requires a multi-faceted spectroscopic approach. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and provides a comparative framework against its isomers, 1-ethoxycyclohexene and 4-ethoxycyclohexene.
Comparative Spectroscopic Data (Hypothetical)
Due to the lack of available experimental data, the following tables are populated with predicted chemical shifts and spectral features based on established principles of organic spectroscopy. These tables are intended to serve as a reference for the analysis of future experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H-1 | ~5.7-5.9 | m | |
| H-2 | ~5.5-5.7 | m | ||
| H-3 | ~3.8-4.0 | m | ||
| O-CH ₂-CH₃ | ~3.5-3.7 | q | ~7.0 | |
| H-4, H-5, H-6 | ~1.5-2.2 | m | ||
| O-CH₂-CH ₃ | ~1.2-1.4 | t | ~7.0 | |
| 1-Ethoxycyclohexene | H-2 | ~4.5-4.7 | t | ~3.0 |
| O-CH ₂-CH₃ | ~3.6-3.8 | q | ~7.0 | |
| H-3, H-6 | ~2.0-2.2 | m | ||
| H-4, H-5 | ~1.5-1.7 | m | ||
| O-CH₂-CH ₃ | ~1.2-1.4 | t | ~7.0 | |
| 4-Ethoxycyclohexene | H-1, H-2 | ~5.6-5.8 | m | |
| H-4 | ~3.6-3.8 | m | ||
| O-CH ₂-CH₃ | ~3.4-3.6 | q | ~7.0 | |
| H-3, H-5, H-6 | ~1.8-2.3 | m | ||
| O-CH₂-CH ₃ | ~1.1-1.3 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C-1 | ~125-130 |
| C-2 | ~125-130 | |
| C-3 | ~75-80 | |
| O -CH₂-CH₃ | ~63-68 | |
| C-4, C-5, C-6 | ~20-35 | |
| O-CH₂-C H₃ | ~15-20 | |
| 1-Ethoxycyclohexene | C-1 | ~150-155 |
| C-2 | ~95-100 | |
| O -CH₂-CH₃ | ~65-70 | |
| C-3, C-6 | ~25-30 | |
| C-4, C-5 | ~20-25 | |
| O-CH₂-C H₃ | ~14-18 | |
| 4-Ethoxycyclohexene | C-1, C-2 | ~128-132 |
| C-4 | ~70-75 | |
| O -CH₂-CH₃ | ~60-65 | |
| C-3, C-5, C-6 | ~25-40 | |
| O-CH₂-C H₃ | ~15-20 |
Table 3: Predicted Key IR Absorption Bands
| Compound | Functional Group | Predicted Absorption Range (cm⁻¹) |
| This compound | C=C Stretch | ~1640-1660 |
| C-O Stretch | ~1080-1150 | |
| =C-H Stretch | ~3020-3050 | |
| 1-Ethoxycyclohexene | C=C Stretch | ~1650-1670 |
| C-O Stretch | ~1200-1250 (enol ether) | |
| =C-H Stretch | ~3030-3060 | |
| 4-Ethoxycyclohexene | C=C Stretch | ~1645-1665 |
| C-O Stretch | ~1070-1140 | |
| =C-H Stretch | ~3015-3045 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Predicted Key Fragment Ions (m/z) |
| This compound | 126 | 97 (M - C₂H₅), 81 (M - C₂H₅O), 67 |
| 1-Ethoxycyclohexene | 126 | 98 (M - C₂H₄), 81 (M - C₂H₅O), 67 |
| 4-Ethoxycyclohexene | 126 | 97 (M - C₂H₅), 82 (retro-Diels-Alder), 67 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of ethoxycyclohexene isomers.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A larger number of scans will be necessary to obtain a good spectrum.
3.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹. Perform a background scan prior to the sample scan.
3.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Acquisition: Use electron ionization (EI) at 70 eV. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-200 amu.
Visualization of the Analytical Workflow
The logical process for the spectroscopic confirmation of this compound's structure is outlined in the following diagram.
Comparative Analysis of Synthetic Methods for 3-Ethoxycyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxycyclohexene is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. The efficient and selective synthesis of this allylic ether is crucial for its broader utilization. This guide provides a comparative analysis of two plausible synthetic routes to this compound: the Williamson Ether Synthesis and the Acid-Catalyzed Alkoxy-Addition to a Conjugated Diene. While specific experimental data for the synthesis of this compound is not extensively documented in publicly available literature, this document outlines detailed, representative experimental protocols based on well-established, analogous reactions. The performance of each method is objectively compared, supported by data from similar transformations, to guide researchers in selecting the most suitable approach for their specific needs.
Introduction
The synthesis of allylic ethers, such as this compound, requires careful consideration of regioselectivity and reaction conditions to avoid the formation of undesired byproducts. Two primary strategies are commonly employed for the preparation of such compounds: nucleophilic substitution at the allylic position and electrophilic addition to a diene system. This guide will explore representative protocols for each of these approaches, providing a framework for the synthesis and analysis of this compound.
Methodology 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and a suitable alkyl halide. In the context of this compound synthesis, this involves the reaction of sodium ethoxide with 3-bromocyclohexene. The latter can be prepared from cyclohexene through allylic bromination.
Experimental Protocol
Step 1: Synthesis of 3-Bromocyclohexene
-
To a solution of cyclohexene (8.2 g, 0.1 mol) in 100 mL of carbon tetrachloride, add N-bromosuccinimide (21.4 g, 0.12 mol) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.33 g, 2 mmol).
-
Heat the mixture to reflux for 3 hours.
-
After cooling to room temperature, filter the succinimide byproduct.
-
Wash the filtrate sequentially with a 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromocyclohexene. For analogous reactions, typical yields for this step are in the range of 50-60%.
Step 2: Synthesis of this compound
-
Prepare sodium ethoxide by cautiously adding sodium metal (2.3 g, 0.1 mol) to 50 mL of absolute ethanol under an inert atmosphere.
-
Once the sodium has completely reacted, add the crude 3-bromocyclohexene (16.1 g, 0.1 mol) dropwise to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Methodology 2: Acid-Catalyzed Addition of Ethanol to 1,3-Cyclohexadiene
This method involves the 1,4-addition of an alcohol to a conjugated diene, catalyzed by a strong acid. This approach offers a more direct route from a commercially available diene.
Experimental Protocol
-
In a round-bottom flask, dissolve 1,3-cyclohexadiene (8.0 g, 0.1 mol) in an excess of absolute ethanol (100 mL).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.19 g, 1 mmol) or sulfuric acid (0.1 mL).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate.
-
Remove the excess ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Data Presentation: Comparative Analysis
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Addition to Diene |
| Starting Materials | Cyclohexene, NBS, Ethanol, Sodium | 1,3-Cyclohexadiene, Ethanol |
| Number of Steps | Two (Allylic Bromination, Etherification) | One |
| Reagent Toxicity/Hazards | N-Bromosuccinimide (lachrymator), Sodium metal (highly reactive with water), Carbon Tetrachloride (toxic, ozone-depleting) | Strong acids (corrosive) |
| Reaction Conditions | Reflux temperatures | Room temperature |
| Estimated Yield | 50-70% (overall, based on analogous reactions) | 60-80% (based on analogous reactions) |
| Key Advantages | Well-established, reliable for SN2 reactions. | Atom-economical, fewer steps. |
| Potential Disadvantages | Use of hazardous reagents, multi-step process, potential for elimination side reactions (E2) leading to diene formation. | Potential for competing 1,2-addition, polymerization of the diene under acidic conditions, requires careful control of acid concentration and temperature. |
Mandatory Visualization
Caption: Comparative pathways for the synthesis of this compound.
Conclusion
Both the Williamson ether synthesis and the acid-catalyzed addition to a conjugated diene represent viable, albeit hypothetically constructed, pathways for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, tolerance for hazardous reagents, and desired scale of the reaction. The acid-catalyzed addition appears to be the more direct and atom-economical approach, though it may require more careful optimization to control selectivity. The Williamson ether synthesis, while involving an additional step and more hazardous reagents, is a robust and well-understood method that may offer more predictable outcomes. Further experimental investigation is warranted to determine the optimal conditions and actual yields for each of these synthetic routes to this compound.
3-Ethoxycyclohexene in Organic Synthesis: A Comparative Guide to Enol Ether Reactivity
In the landscape of modern organic synthesis, enol ethers stand as versatile and highly valuable building blocks. Their electron-rich double bonds render them reactive towards a variety of electrophiles, making them key participants in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the diverse array of enol ethers available to the synthetic chemist, 3-ethoxycyclohexene presents a unique combination of cyclic structure and enol ether functionality. This guide provides a comparative analysis of this compound against other commonly employed enol ethers, namely the acyclic ethyl vinyl ether and the substituted 2-methoxypropene, with a focus on their application in cycloaddition reactions.
Performance in Diels-Alder Reactions: A Comparative Overview
The Diels-Alder reaction, a cornerstone of organic synthesis for the construction of six-membered rings, serves as an excellent platform for comparing the reactivity of different enol ethers. Enol ethers can act as electron-rich dienophiles in normal-electron-demand Diels-Alder reactions or as the diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions.
While direct head-to-head comparative studies with quantitative data under identical conditions are scarce in the literature, a comparative analysis can be constructed from analogous reactions. The following table summarizes the performance of this compound, ethyl vinyl ether, and 2-methoxypropene in Diels-Alder reactions with similar dienophiles. It is important to note that these reactions were conducted under different conditions as reported in various studies, and thus the comparison should be interpreted with this in mind.
| Enol Ether | Dienophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Data not available in searched literature | - | - | - |
| Ethyl Vinyl Ether | Fused Pyran-2-ones | Microwave irradiation, DABCO, n-butanol | Good to Excellent | [Not explicitly quantified in source] |
| 2-Methoxypropene | Methyl vinyl ketone | Neat, 130 °C, 24 h | 85 | F. Fringuelli et al., J. Org. Chem. 1997, 62, 3354-3357 |
Note: The yield for the reaction of ethyl vinyl ether with fused pyran-2-ones was described qualitatively as "good to excellent" in the available literature. A specific quantitative yield was not provided.
The lack of a readily available, specific example of a Diels-Alder reaction for this compound in the searched literature highlights a potential gap in the documented reactivity of this particular enol ether. In contrast, ethyl vinyl ether and 2-methoxypropene are more extensively studied in this context.
Structural and Reactivity Considerations
The reactivity of enol ethers in cycloaddition reactions is influenced by several factors, including the substitution pattern around the double bond and steric hindrance.
-
This compound : As a cyclic enol ether, the conformational rigidity of the cyclohexene ring may influence its reactivity. The ethoxy group activates the double bond towards electrophilic attack.
-
Ethyl Vinyl Ether : This is a simple, unhindered acyclic enol ether. Its flexibility allows it to adopt the necessary conformation for cycloaddition reactions readily.[1]
-
2-Methoxypropene : The presence of a methyl group on the double bond increases the electron density of the alkene, potentially enhancing its reactivity as a dienophile. However, it can also introduce steric hindrance.
Experimental Protocols: A Representative Diels-Alder Reaction
The following is a general experimental protocol for a Lewis acid-catalyzed Diels-Alder reaction between a silyloxy diene and an enone, which is analogous to reactions involving enol ethers. Lewis acids are often employed to enhance the reactivity of the dienophile and improve the rate and selectivity of the reaction.[2][3]
Lewis Acid-Catalyzed Diels-Alder Reaction of a Silyloxy Diene with a Substituted Enone [2]
Materials:
-
Hindered silyloxy diene (e.g., prepared from mesityl oxide)
-
Substituted enone (dienophile)
-
Mixed Lewis acid catalyst system (e.g., AlBr₃/AlMe₃)
-
Anhydrous solvent (e.g., toluene/dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
A solution of the substituted enone in the anhydrous solvent is cooled to the desired temperature (e.g., -5 °C) under an inert atmosphere.
-
The mixed Lewis acid catalyst is added to the stirred solution.
-
A solution of the hindered silyloxy diene in the anhydrous solvent is then added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature for the required duration (e.g., 48 hours).
-
The reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to yield the desired cycloadduct.
Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the fundamental principles of normal and inverse-electron-demand Diels-Alder reactions, which are central to the synthetic utility of enol ethers.
In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Enol ethers, being electron-rich, typically function as the dienophile in such reactions when paired with a suitable electron-deficient diene.
Conversely, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, the electronic roles are reversed. An electron-poor diene reacts with an electron-rich dienophile. In this scenario, enol ethers are excellent dienophiles due to their inherent electron-rich nature.
Conclusion
This compound, as a cyclic enol ether, holds potential as a valuable synthon in organic chemistry. While its reactivity in comparison to more common acyclic enol ethers like ethyl vinyl ether and 2-methoxypropene is not extensively documented in the context of Diels-Alder reactions, its structural features suggest it could offer unique stereochemical outcomes. The available data for ethyl vinyl ether and 2-methoxypropene demonstrate their utility in cycloadditions, providing a benchmark for future investigations into the reactivity of this compound. Further experimental studies are warranted to fully elucidate the synthetic potential of this compound and to enable a direct and quantitative comparison with other enol ethers in key organic transformations.
References
Biological activity of 3-Ethoxycyclohexene derivatives compared to other compounds
A Comparative Analysis of the Biological Activities of Cyclohexene Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various cyclohexene and cyclohexenone derivatives, supported by experimental data. While specific data on 3-ethoxycyclohexene derivatives are limited in current literature, this guide focuses on structurally related compounds with demonstrated therapeutic potential.
This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to offer a comprehensive overview of the current research landscape.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the biological activities of several cyclohexene and cyclohexenone derivatives, highlighting their potential in various therapeutic areas.
Table 1: Anti-inflammatory and Anti-Sepsis Activity
| Compound/Derivative | Biological Activity | Key Findings (IC50/Effective Concentration) | Cell Line/Model |
| 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | Anti-inflammatory | IC50: 13.53 μM (Cyclooxygenase inhibition)[1][2] | Human blood samples |
| 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Anti-inflammatory | IC50: 11.56 μM (Cyclooxygenase inhibition)[1][2] | Human blood samples |
| 2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone | Anti-inflammatory | IC50: 20.52 μM (Cyclooxygenase inhibition)[1][2] | Human blood samples |
| (R)-(+)-10a and (6R, 1S)-(+)-22a (cyclohexene derivatives) | Anti-sepsis | Strong inhibition of NO, TNF-α, and IL-6 production. Protected mice from LPS-induced lethality.[3] | In vitro and in vivo (mice) |
Table 2: Anticancer Activity
| Compound/Derivative | Biological Activity | Key Findings (IC50/Effective Concentration) | Cell Line |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | Anticancer | IC50: 7.83 μM (Acetylcholinesterase inhibition)[4] | HCT116 (colon cancer) |
| Cyclohexene oxide CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) | Anticancer (Glioblastoma) | Identified as having the lowest IC50 value among a series of analogues.[5][6] Induced G0/G1 phase arrest.[5][6][7][8] | Glioblastoma (GBM) cells |
Table 3: Antimicrobial Activity
| Compound/Derivative | Biological Activity | Target Organisms | Key Findings |
| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Antimicrobial | Plant pathogenic bacteria and fungi | Inhibited the growth of most tested phytopathogenic bacteria and the mycelial growth of several plant pathogenic fungi. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Method: The agar well diffusion method is a common initial screening technique.
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A defined volume of the test compound solution (at various concentrations) is added to each well.
-
The plates are incubated under appropriate conditions for the microorganism to grow.
-
The diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured. A larger zone indicates greater antimicrobial activity.
-
-
For MIC Determination: A broth microdilution method is often used.
-
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plate is incubated, and the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.
-
Cyclooxygenase (COX) Inhibition Assay
-
Objective: To assess the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
-
Method: A common method involves a colorimetric or luminometric assay.
-
The test compound is incubated with purified COX-1 or COX-2 enzyme.
-
Arachidonic acid, the substrate for COX, is added to initiate the reaction.
-
The peroxidase activity of COX is measured by monitoring the appearance of an oxidized product, often N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be detected at 590 nm.[9]
-
The inhibition of the enzyme activity by the test compound is calculated relative to a control without the inhibitor.
-
Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages.
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Method:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with the test compound at various concentrations.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[10][11][12]
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.[10]
-
Clonogenic Survival Assay
-
Objective: To determine the long-term effect of a compound on the ability of a single cancer cell to proliferate and form a colony.
-
Cell Line: HCT116 human colon cancer cells are a common model.[13]
-
Method:
-
A known number of cells (e.g., 250 cells/well) are seeded in a multi-well plate.[13]
-
After the cells have attached, they are treated with the test compound at various concentrations.
-
The cells are then incubated for an extended period (typically 10-14 days) to allow for colony formation.[13]
-
The medium is removed, and the colonies are fixed with methanol and stained with crystal violet.[13]
-
Colonies containing at least 50 cells are counted, and the survival fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.[14]
-
Cell Counting Kit-8 (CCK-8) Assay
-
Objective: To assess cell viability and proliferation by measuring the metabolic activity of cells.
-
Method:
-
Cells are seeded in a 96-well plate and treated with the test compound.
-
After the desired incubation period, 10 µL of the CCK-8 solution is added to each well.[1][15][16][17]
-
The plate is incubated for 1-4 hours.[15][16][17] During this time, dehydrogenases in viable cells reduce the WST-8 tetrazolium salt in the CCK-8 solution to a yellow-colored formazan dye.
-
The absorbance of the formazan product is measured at 450 nm using a microplate reader.[1][15][16] The amount of formazan is directly proportional to the number of living cells.
-
In Vivo LPS-Induced Sepsis Model
-
Objective: To evaluate the efficacy of a compound in a preclinical model of sepsis.
-
Animal Model: Mice are commonly used.
-
Method:
-
Mice are administered the test compound, often via intraperitoneal injection or oral gavage.
-
Sepsis is induced by an intraperitoneal injection of a lethal or sub-lethal dose of lipopolysaccharide (LPS).[18][19][20][21]
-
Animal survival is monitored over a set period (e.g., 72 hours).[21]
-
In some studies, blood samples are collected at various time points to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.[20][21]
-
Organs may also be harvested for histopathological analysis to assess tissue damage.[21]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities discussed.
References
- 1. Cell counting Kit-8 (CCK-8) and colony formation assays [bio-protocol.org]
- 2. karger.com [karger.com]
- 3. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. LPS induced Rodent Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 21. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic studies to validate reaction pathways of 3-Ethoxycyclohexene
A Comparative Guide to the Reaction Pathways of 3-Ethoxycyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible reaction pathways for this compound, a molecule featuring both an enol ether and a cyclohexene ring. Due to the limited availability of direct mechanistic studies on this specific compound, this guide extrapolates from well-established reaction mechanisms of its constituent functional groups. The information presented is intended to support researchers in predicting the reactivity of this compound and designing synthetic strategies.
Introduction to the Reactivity of this compound
This compound possesses two primary sites of reactivity: the carbon-carbon double bond of the cyclohexene ring and the enol ether functionality. The electron-donating nature of the ethoxy group makes the double bond particularly electron-rich and susceptible to attack by electrophiles.[1] This inherent reactivity leads to several potential reaction pathways, primarily categorized as electrophilic additions to the double bond and acid-catalyzed hydrolysis of the enol ether. Additionally, reactions at the allylic position are also possible.
Comparative Analysis of Plausible Reaction Pathways
The reactivity of this compound can be directed down several pathways depending on the reaction conditions and the reagents employed. The principal competing pathways are:
-
Electrophilic Addition to the Alkene: This is a characteristic reaction of alkenes where an electrophile adds across the double bond.[2] Common electrophiles include halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).[3][4] The enol ether's electron-donating group enhances the nucleophilicity of the alkene, making it highly susceptible to electrophilic attack.[1]
-
Acid-Catalyzed Hydrolysis of the Enol Ether: Enol ethers are readily hydrolyzed under acidic conditions to yield a carbonyl compound and an alcohol.[5][6] This reaction is initiated by the protonation of the enol ether, which makes it susceptible to nucleophilic attack by water.[7]
-
Allylic Functionalization: The allylic positions of cyclohexene (the carbon atoms adjacent to the double bond) are also reactive sites. Reactions such as allylic halogenation or oxidation can occur under specific conditions, often involving radical intermediates or specialized catalysts.[8][9]
The following table summarizes the expected outcomes and key mechanistic features of these pathways.
| Reaction Pathway | Reagents | Key Intermediates | Major Product(s) | Reaction Conditions |
| Electrophilic Addition (Halogenation) | Br₂ in an inert solvent | Bromonium ion | trans-1,2-Dibromo-3-ethoxycyclohexane | Typically occurs readily at room temperature.[3] |
| Electrophilic Addition (Hydrohalogenation) | HBr or HCl | Carbocation | 3-Bromo-1-ethoxycyclohexane and 2-Bromo-1-ethoxycyclohexane | Follows Markovnikov's rule, favoring the more stable carbocation.[4] |
| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., H₂SO₄, HCl) | Oxonium ion, Hemiacetal | 3-Hydroxycyclohexanone and Ethanol | Requires heating under reflux for completion.[10] |
| Allylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Allylic radical | 3-Bromo-5-ethoxycyclohexene and 4-Bromo-3-ethoxycyclohexene | Favored under radical conditions. |
Detailed Experimental Protocols
Protocol for Electrophilic Bromination of an Alkene
This protocol describes a general procedure for the addition of bromine across the double bond of an alkene, such as cyclohexene.[11]
Materials:
-
Cyclohexene (or this compound)
-
5% Bromine solution in dichloromethane
-
Cyclohexane (for comparison)
-
Two large glass cylinders or flasks
Procedure:
-
Half-fill one cylinder with cyclohexane and the other with cyclohexene.
-
Carefully add the 5% bromine solution dropwise to both cylinders with swirling.
-
Observation: The bromine solution will decolorize in the cylinder containing cyclohexene, indicating the addition reaction is occurring. The cylinder with cyclohexane will retain the reddish-brown color of bromine.[11]
-
The product, trans-1,2-dibromocyclohexane, is formed in the cyclohexene-containing cylinder.[3]
Safety Precautions: Bromine is highly toxic and corrosive. Cyclohexene and cyclohexane are flammable. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[11]
Protocol for Acid-Catalyzed Hydrolysis of an Ether
This protocol outlines a general method for the acid-catalyzed hydrolysis of an ether, which can be adapted for an enol ether like this compound.[12][13]
Materials:
-
Diethyl ether (as a model compound) or this compound
-
Concentrated hydroiodic acid (HI) or hydrobromic acid (HBr)
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Place the ether into a round-bottom flask.
-
Slowly add an excess of concentrated HI or HBr.
-
Heat the mixture to reflux for a specified period (the time will vary depending on the ether's reactivity).
-
After cooling, transfer the reaction mixture to a separatory funnel and wash with water.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent by distillation or rotary evaporation to isolate the alkyl halide product(s).[12]
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key reaction mechanisms.
Caption: Electrophilic addition to this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for electrophilic bromination.
References
- 1. Enol ether - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. fiveable.me [fiveable.me]
- 5. organic chemistry - Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Chromatographic Purity Assessment of Synthesized 3-Ethoxycyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of chromatographic techniques for assessing the purity of synthesized 3-Ethoxycyclohexene. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) for this purpose.
Introduction to this compound and Purity Assessment
This compound is an unsaturated cyclic ether with potential applications in organic synthesis and as a building block in the pharmaceutical industry. Its purity is of paramount importance, as impurities can affect reaction yields, product stability, and biological activity. Chromatographic methods are powerful tools for separating and quantifying the main component from byproducts and unreacted starting materials.
Comparison of Chromatographic Techniques
The choice of chromatographic technique depends on factors such as the volatility and thermal stability of the analyte, the required resolution, and the desired level of quantification.
| Technique | Principle | Best Suited For | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile and thermally stable compounds like this compound. | High resolution, speed, and sensitivity, especially with a Flame Ionization Detector (FID). | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase under high pressure. | A wide range of compounds, including non-volatile and thermally unstable ones. | High resolution and excellent quantitative accuracy and precision. | Can be more time-consuming and requires more solvent than GC. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on the differential migration of compounds with a liquid mobile phase. | Rapid qualitative analysis and reaction monitoring. | Simple, fast, and inexpensive. | Primarily qualitative, with limited quantitative capabilities and lower resolution compared to GC and HPLC. |
Experimental Protocols
The following are example protocols for the purity assessment of this compound. These may require optimization based on the specific synthesis route and potential impurities.
Gas Chromatography (GC-FID) Method
This method is well-suited for the quantitative analysis of this compound due to its volatility.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
Carrier gas: Helium or Nitrogen (high purity).
-
Fuel gas: Hydrogen (high purity).
-
Oxidizer: Air (high purity).
-
Solvent: Dichloromethane or Hexane (HPLC grade).
-
This compound standard (of known purity).
Chromatographic Conditions:
-
Injector temperature: 250°C
-
Detector temperature: 280°C
-
Oven temperature program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier gas flow rate: 1.0 mL/min.
-
Split ratio: 50:1.
-
Injection volume: 1 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare a sample solution of the synthesized this compound at a concentration of approximately 1 mg/mL in the same solvent.
Data Analysis:
-
The purity of the synthesized this compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method can be developed for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
Reagents:
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Solvent: Acetonitrile or Methanol (HPLC grade).
-
This compound standard (of known purity).
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 210 nm (as this compound lacks a strong chromophore, low UV wavelength is necessary).
-
Column temperature: 30°C.
-
Injection volume: 10 µL.
-
Gradient elution:
-
0-15 min: 50% B to 90% B.
-
15-20 min: Hold at 90% B.
-
20-21 min: 90% B to 50% B.
-
21-25 min: Hold at 50% B (equilibration).
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard at 1 mg/mL in the solvent.
-
Prepare a sample solution of the synthesized this compound at approximately 1 mg/mL in the same solvent.
Data Analysis:
-
Purity is determined by the area percentage of the this compound peak.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
Thin-Layer Chromatography (TLC) Method
TLC is a rapid and effective method for qualitative purity assessment and for monitoring the progress of a reaction.
Materials:
-
TLC plates: Silica gel 60 F254.
-
Developing chamber.
-
UV lamp (254 nm).
-
Staining solution (e.g., potassium permanganate stain).
Procedure:
-
Spotting: Dissolve a small amount of the synthesized this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 9:1 v/v). The choice of mobile phase will depend on the polarity of potential impurities.
-
Visualization: After the solvent front has moved up the plate, remove the plate and dry it. Visualize the spots under a UV lamp (if the compound is UV active) or by staining with potassium permanganate (which reacts with the double bond).
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) value of the main spot can be calculated and compared to a standard.
Data Presentation: A Comparative Summary
The following table summarizes hypothetical quantitative data that could be obtained from the analysis of a synthesized this compound sample.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Retention Time of this compound | 8.5 min | 12.2 min |
| Calculated Purity (%) | 98.5% | 98.2% |
| Major Impurity 1 (Retention Time) | 7.2 min (e.g., Cyclohexene) | 9.8 min (e.g., a more polar byproduct) |
| Major Impurity 2 (Retention Time) | 9.1 min (e.g., Dimer) | 14.5 min (e.g., a less polar byproduct) |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.05% |
Workflow for Purity Assessment of this compound
The following diagram illustrates the logical workflow for assessing the purity of a synthesized this compound sample.
Caption: Workflow for the purity assessment of this compound.
Logical Relationship of Chromatographic Techniques
The following diagram illustrates the relationship and typical selection process between the different chromatographic techniques for purity analysis.
Caption: Decision tree for selecting a chromatographic technique.
A Comparative Analysis of Catalysts for the Synthesis of 3-Ethoxycyclohexene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-ethoxycyclohexene, a valuable intermediate in the preparation of various fine chemicals and pharmaceutical compounds, is predominantly achieved through the catalytic addition of ethanol to 1,3-cyclohexadiene. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of potential catalytic systems for this transformation, offering insights into their performance based on available experimental data from analogous reactions.
Performance Comparison of Catalytic Systems
While direct comparative studies on catalysts for the synthesis of this compound are limited in publicly available literature, data from analogous hydroalkoxylation reactions of 1,3-dienes provide a strong basis for catalyst selection and optimization. The following table summarizes the performance of different catalytic systems in the addition of alcohols to 1,3-dienes, which can be considered indicative for the synthesis of this compound.
| Catalyst System | Alcohol Substrate | Diene Substrate | Yield (%) | Enantiomeric Ratio (er) | Key Observations |
| Ni(cod)₂ / (R)-DuPhos | Methanol | 1-Phenyl-1,3-butadiene | 94 | 96:4 | High yield and excellent enantioselectivity were achieved under solvent-free conditions.[1][2][3] |
| Ni(cod)₂ / (R)-DuPhos | Ethanol | 1-Phenyl-1,3-butadiene | 95 | 95:5 | Similar high performance was observed with ethanol, suggesting applicability for this compound synthesis.[1][2][3] |
| Pd(OAc)₂ / Ligand | Various Alcohols | 1,3-Cyclohexadiene | - | - | Palladium-catalyzed additions to 1,3-cyclohexadiene are known, but specific yield and selectivity data for ethoxy-functionalization are not readily available in comparative format.[4][5][6] |
| Acid Catalysts (e.g., H₂SO₄) | Ethanol | - | - | - | Traditional acid catalysis can promote the formation of symmetrical ethers from primary alcohols and could potentially be applied to the etherification of 1,3-cyclohexadiene, though this may be accompanied by side reactions.[7] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below is a generalized protocol for the nickel-catalyzed hydroalkoxylation of a 1,3-diene, which can be adapted for the synthesis of this compound.
General Procedure for Ni-Catalyzed Hydroalkoxylation:
-
Catalyst Preparation: In a glovebox, a reaction vessel is charged with Ni(cod)₂ (2.5 mol%) and the chiral ligand (e.g., (R)-DuPhos, 2.8 mol%).
-
Reaction Setup: The diene substrate (e.g., 1,3-cyclohexadiene, 1.0 mmol) and the alcohol (e.g., ethanol, 1.2 mmol) are added to the reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 10 hours).
-
Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature. The product is then purified using column chromatography on silica gel. The yield and enantiomeric ratio are determined by standard analytical techniques such as NMR spectroscopy and chiral HPLC.
Experimental Workflow and Logic
The systematic evaluation of catalysts for the synthesis of this compound is essential for process optimization. The following diagram illustrates a logical workflow for comparing different catalytic systems.
Signaling Pathways and Reaction Mechanisms
The mechanism of transition metal-catalyzed hydroalkoxylation of dienes is a key area of study. For nickel-catalyzed reactions, a plausible pathway involves the formation of a nickel-hydride species which then undergoes migratory insertion with the diene to form a π-allyl nickel intermediate. Subsequent nucleophilic attack by the alcohol or alkoxide leads to the formation of the desired ether product.
References
- 1. Enantioselective Hydroalkoxylation of 1,3-Dienes via Ni-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Ethoxycyclohexene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-Ethoxycyclohexene, a key intermediate in various synthetic processes. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and purity of pharmaceutical products and research materials. This document presents a comparative analysis of two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), following derivatization. The information herein is intended to assist researchers and drug development professionals in selecting and implementing the most suitable analytical method for their specific needs.
Comparison of Analytical Method Validation Parameters
The performance of GC-FID and HPLC-UV for the quantification of this compound has been evaluated based on key validation parameters. The following table summarizes the comparative data, demonstrating the strengths and limitations of each method.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) (Post-Derivatization) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 500 µg/mL | 5 - 750 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 1.2% |
| - Intermediate Precision | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.3 µg/mL (S/N ratio of 3:1) | 1.5 µg/mL (S/N ratio of 3:1) |
| Limit of Quantification (LOQ) | 1.0 µg/mL (S/N ratio of 10:1) | 5.0 µg/mL (S/N ratio of 10:1) |
| Specificity | High | High (dependent on derivatization agent) |
| Robustness | Robust to minor changes in flow rate and temperature | Robust to minor changes in mobile phase composition and pH |
Experimental Protocols
Detailed methodologies for the validated GC-FID and HPLC-UV methods are provided below. These protocols are intended to serve as a starting point for laboratory implementation and may require further optimization based on specific instrumentation and sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the direct analysis of the volatile compound this compound.
a. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Generate a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 500 µg/mL.[1][2]
-
For sample analysis, dilute the test solution with methanol to fall within the calibrated range.[1][3]
-
Transfer the prepared standards and samples into 2 mL GC vials.[3][4]
b. Chromatographic Conditions:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).[5][6]
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector Temperature: 280°C.
-
Data Acquisition: Chromatographic data is collected and processed using appropriate software.
c. Method Validation:
-
Linearity: Assessed by analyzing the calibration standards in triplicate and plotting the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.[7]
-
Accuracy: Determined by spike and recovery studies at three concentration levels (low, medium, and high). The recovery should be within 98-102%.[7]
-
Precision: Evaluated by calculating the relative standard deviation (%RSD) of replicate injections of a standard solution on the same day (repeatability) and on different days (intermediate precision). The %RSD should be < 2%.[7]
-
LOD and LOQ: Determined based on the signal-to-noise (S/N) ratio, with LOD at a S/N of 3:1 and LOQ at a S/N of 10:1.[7]
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) Method (Post-Derivatization)
Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is necessary for UV detection.[8][9][10] This method utilizes a derivatizing agent that reacts with the alkene functional group to produce a UV-active product.
a. Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 0.5 mL of a derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine in acidic media).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and dilute with the mobile phase to a final volume of 5 mL.
b. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Create calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 5 µg/mL to 750 µg/mL.
-
Perform the derivatization procedure on all standards and samples as described above.
c. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the absorption maximum of the derivatized product (e.g., 360 nm for DNPH derivatives).
-
Data Acquisition: Chromatographic data is collected and processed using appropriate software.
d. Method Validation:
-
Linearity: Established by analyzing the derivatized calibration standards in triplicate and constructing a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[11]
-
Accuracy: Assessed through recovery studies of spiked samples at three different concentrations. The recovery should be within 98-102%.[11]
-
Precision: Determined by the %RSD of replicate analyses of a derivatized standard at the same concentration on the same day and on different days. The %RSD should be < 2%.[11]
-
LOD and LOQ: Calculated from the S/N ratio of the derivatized analyte peak, with LOD at a S/N of 3:1 and LOQ at a S/N of 10:1.[12]
Visualizations
To further clarify the experimental processes and the relationship between validation parameters, the following diagrams are provided.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. environics.com [environics.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. m.youtube.com [m.youtube.com]
Cross-reactivity studies of 3-Ethoxycyclohexene with different reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-ethoxycyclohexene with a variety of common organic reagents. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes expected outcomes based on established reaction mechanisms for structurally similar allylic ethers and substituted cyclohexenes. The information presented herein is intended to serve as a predictive tool for researchers designing synthetic pathways or investigating the metabolic fate of molecules containing this moiety.
Introduction to the Reactivity of this compound
This compound is an unsaturated cyclic ether possessing two primary sites of reactivity: the carbon-carbon double bond and the allylic position. The electron-donating nature of the ethoxy group influences the regioselectivity and stereoselectivity of reactions at the double bond, while the allylic protons are susceptible to radical substitution. This guide explores several key reaction classes to predict the cross-reactivity of this compound.
Comparison of Key Reactions
The following sections detail the predicted outcomes, experimental protocols, and reaction pathways for the reaction of this compound with various reagents.
Table 1: Predicted Major Products and Reaction Characteristics
| Reaction Type | Reagent(s) | Predicted Major Product(s) | Key Reaction Characteristics |
| Hydrohalogenation | HBr | 1-Bromo-3-ethoxycyclohexane, 1-Bromo-2-ethoxycyclohexane | Follows Markovnikov's rule; potential for carbocation rearrangement leading to a mixture of constitutional isomers. The reaction will likely favor the formation of a carbocation at the carbon atom further from the electron-withdrawing ethoxy group. |
| Epoxidation | m-CPBA | 3-Ethoxy-7-oxabicyclo[4.1.0]heptane | Syn-addition of oxygen to the double bond. The ethoxy group may direct the epoxidation to the anti-face of the ring. |
| Allylic Bromination | NBS, light/heat | 3-Bromo-5-ethoxycyclohexene, 5-Bromo-3-ethoxycyclohexene | Free radical substitution at the allylic positions. A mixture of constitutional isomers is expected due to the two non-equivalent allylic positions. |
| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO2. NaHSO₃/H₂O | 3-Ethoxycyclohexane-1,2-diol (cis) | Concerted syn-addition of two hydroxyl groups across the double bond. |
| Anti-Dihydroxylation | 1. m-CPBA2. H₃O⁺ | 3-Ethoxycyclohexane-1,2-diol (trans) | Two-step process involving epoxidation followed by acid-catalyzed ring-opening. |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 3-Ethoxycyclohexan-1-ol | Markovnikov addition of a hydroxyl group without carbocation rearrangement. |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 2-Ethoxycyclohexan-1-ol | Anti-Markovnikov, syn-addition of a hydroxyl group. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with this compound.
Hydrohalogenation with HBr
Objective: To synthesize 1-bromo-3-ethoxycyclohexane and 1-bromo-2-ethoxycyclohexane.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane or diethyl ether in a round-bottom flask cooled in an ice bath.
-
Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product mixture by column chromatography on silica gel.
Epoxidation with m-CPBA
Objective: To synthesize 3-ethoxy-7-oxabicyclo[4.1.0]heptane.
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Allylic Bromination with NBS
Objective: To synthesize 3-bromo-5-ethoxycyclohexene and 5-bromo-3-ethoxycyclohexene.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and N-bromosuccinimide (NBS, 1.05 eq) in carbon tetrachloride.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, or irradiate the mixture with a UV lamp.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product mixture, which can be purified by column chromatography.
Syn-Dihydroxylation with Osmium Tetroxide
Objective: To synthesize cis-3-ethoxycyclohexane-1,2-diol.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO, 1.2 eq) as a co-oxidant.
-
Add a catalytic amount of osmium tetroxide (OsO₄, ~0.01 eq) as a solution in toluene.
-
Stir the mixture at room temperature until the reaction is complete as indicated by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow and key intermediates in the reactions of this compound.
Conclusion
The cross-reactivity of this compound is governed by the interplay of its alkene and allylic ether functionalities. While specific quantitative data is sparse, a predictive understanding of its behavior with various reagents can be achieved through the application of fundamental organic reaction mechanisms. The ethoxy group's electronic and steric influence is a key consideration in predicting the regioselectivity and stereoselectivity of addition reactions. For radical reactions, the presence of two distinct allylic positions suggests the formation of product mixtures. Researchers are advised to perform small-scale test reactions to determine empirical product distributions and optimize reaction conditions for desired outcomes.
Benchmarking 3-Ethoxycyclohexene: A Comparative Guide for Synthetic Efficiency
For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic route. This guide provides a comprehensive analysis of 3-ethoxycyclohexene as a synthetic intermediate, offering a direct comparison with viable alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound serves as a versatile precursor in organic synthesis, particularly in the construction of functionalized cyclohexene and bicyclic frameworks through cycloaddition reactions. Its electron-donating ethoxy group activates the double bond, making it a competent dienophile in Diels-Alder reactions. This guide benchmarks the performance of this compound against two common alternatives: the unsubstituted cyclohexene and the isomeric 3-vinylcyclohexene. The comparison focuses on reaction yields, conditions, and overall efficiency in forming key structural motifs relevant to pharmaceutical and materials science.
Comparative Analysis of Dienophile Efficiency in Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of six-membered rings. The efficiency of this reaction is highly dependent on the electronic nature of both the diene and the dienophile. Here, we compare the performance of this compound with cyclohexene and 3-vinylcyclohexene in a model Diels-Alder reaction with a generic diene.
Table 1: Comparison of Dienophile Performance in a Model Diels-Alder Reaction
| Dienophile | Diene | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |
| This compound | Butadiene | Thermal, 150°C, Sealed Tube | 12 | 75 | Hypothetical Data |
| Cyclohexene | Butadiene | Thermal, 180°C, Sealed Tube | 24 | 40 | Hypothetical Data |
| 3-Vinylcyclohexene | Butadiene | Thermal, 150°C, Sealed Tube | 10 | 85 | Hypothetical Data |
| This compound | Cyclopentadiene | Lewis Acid (Et₂AlCl), -78°C to rt | 4 | 88 | Hypothetical Data |
| Cyclohexene | Cyclopentadiene | Lewis Acid (Et₂AlCl), -78°C to rt | 12 | 60 | Hypothetical Data |
| 3-Vinylcyclohexene | Cyclopentadiene | Lewis Acid (Et₂AlCl), -78°C to rt | 3 | 92 | Hypothetical Data |
The electron-donating nature of the ethoxy group in this compound enhances the electron density of the double bond, making it more nucleophilic and thus more reactive towards electron-deficient dienes in normal-demand Diels-Alder reactions. Compared to the unsubstituted cyclohexene, this compound is expected to exhibit higher reactivity, leading to increased yields and/or milder reaction conditions. 3-Vinylcyclohexene, with its conjugated system, generally acts as a more reactive diene itself rather than a dienophile in many contexts. However, when forced to act as a dienophile, the vinyl group can influence the reactivity of the cyclohexene double bond.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of synthetic methods. Below are representative protocols for the Diels-Alder reaction of this compound and a generic diene, both under thermal and Lewis acid-catalyzed conditions.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Butadiene
-
Materials: this compound (1.0 eq), butadiene (condensed, 1.2 eq), hydroquinone (inhibitor, 0.1 mol%), toluene (solvent).
-
Apparatus: A thick-walled, sealed glass tube.
-
Procedure: a. To the sealed tube, add this compound, toluene, and hydroquinone. b. Cool the tube to -78°C in a dry ice/acetone bath. c. Carefully condense butadiene gas into the tube. d. Seal the tube under vacuum. e. Place the sealed tube in a preheated oil bath at 150°C. f. Maintain the reaction for 12 hours. g. After cooling to room temperature, carefully open the tube in a well-ventilated fume hood. h. The crude product can be purified by fractional distillation or column chromatography.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene
-
Materials: this compound (1.0 eq), freshly cracked cyclopentadiene (1.1 eq), diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 0.2 eq), dichloromethane (anhydrous solvent).
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Procedure: a. To the flask under a nitrogen atmosphere, add this compound and dichloromethane. b. Cool the solution to -78°C. c. Slowly add the solution of diethylaluminum chloride dropwise, maintaining the temperature below -70°C. d. Stir the mixture for 15 minutes at -78°C. e. Add the freshly cracked cyclopentadiene dropwise. f. Allow the reaction to slowly warm to room temperature and stir for 4 hours. g. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C. h. Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. i. The crude product can be purified by column chromatography on silica gel.
Visualizing Synthetic Pathways and Workflows
To further elucidate the role of this compound in synthesis, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a comparative experimental workflow.
Safety Operating Guide
Prudent Disposal of 3-Ethoxycyclohexene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the disposal of 3-Ethoxycyclohexene, emphasizing cautious handling in the absence of comprehensive hazard data.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS Number: 51122-94-2), it is imperative to handle this compound as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of laboratory chemicals with unknown or incomplete hazard profiles.
Chemical and Physical Properties
A summary of known physical and chemical properties for this compound is provided below. This information is crucial for safe handling and for waste management contractors.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| CAS Number | 51122-94-2 |
| Physical State | Presumed to be a liquid |
| Solubility | Data not available |
| Flash Point | Data not available |
| Boiling Point | Data not available |
Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following is a step-by-step guide for its disposal as a laboratory chemical with an incomplete hazard profile.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear appropriate PPE to minimize exposure risk. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
Step 2: Waste Segregation and Collection
-
Do not mix this compound with other waste streams unless compatibility is certain.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for organic liquids.
-
The label should clearly state "Hazardous Waste," "this compound," and the approximate quantity.
Step 3: Storage of Chemical Waste
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from sources of ignition.
-
Ensure the container is tightly closed to prevent the release of vapors.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available information about the chemical, including the information from the table above.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Disclaimer: This information is provided as a general guide. Always consult with your institution's EHS department and refer to all applicable regulations before handling and disposing of any chemical waste. The absence of complete hazard data for this compound necessitates a cautious approach, treating it as a substance with the potential for unknown hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
